Product packaging for Methyl 3-hexylnon-2-enoate(Cat. No.:)

Methyl 3-hexylnon-2-enoate

Cat. No.: B15325597
M. Wt: 254.41 g/mol
InChI Key: UKTOGMOGCWLYGX-UHFFFAOYSA-N
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Description

Methyl 3-hexylnon-2-enoate is a useful research compound. Its molecular formula is C16H30O2 and its molecular weight is 254.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B15325597 Methyl 3-hexylnon-2-enoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

methyl 3-hexylnon-2-enoate

InChI

InChI=1S/C16H30O2/c1-4-6-8-10-12-15(14-16(17)18-3)13-11-9-7-5-2/h14H,4-13H2,1-3H3

InChI Key

UKTOGMOGCWLYGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(=O)OC)CCCCCC

Origin of Product

United States

Foundational & Exploratory

Unveiling Methyl 3-hexylnon-2-enoate: A Synthetic Intermediate in Focus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals no evidence of the natural occurrence of Methyl 3-hexylnon-2-enoate. This compound is not documented as a constituent of any known plant, insect, or microorganism. Instead, its presence in scientific literature is exclusively within the context of chemical synthesis, where it serves as a key intermediate in the development of novel lipids for drug delivery applications. This technical guide provides an in-depth overview of the synthesis of this compound, catering to researchers, scientists, and professionals in drug development.

Chemical Synthesis: The Horner-Wadsworth-Emmons Approach

The synthesis of this compound is achieved through a well-established olefination reaction known as the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone to form an alkene, in this case, the α,β-unsaturated ester, this compound. The HWE reaction is widely favored for its high stereoselectivity, typically yielding the (E)-isomer as the major product.[1][2]

Quantitative Data for Synthesis

The following table summarizes the key reactants and conditions for the synthesis of this compound as described in patent literature.[5][6][7][8][9]

Reactant/ConditionDescriptionMolar Amount (mmol)Mass/Volume
Tridecan-7-oneKetone Substrate32.86.5 g
Trimethyl phosphonoacetatePhosphonate Reagent278.850.74 g
Sodium hydride (60% in paraffin oil)Base33514.16 g
Tetrahydrofuran (THF)Solvent-500 mL
TemperatureReaction Condition-0°C to ambient
Reaction TimeDuration-3 hours

Experimental Protocol for Synthesis

The following protocol is a detailed methodology for the synthesis of this compound based on procedures outlined in patent documents.[5][6][7][8][9]

Materials:

  • Tridecan-7-one

  • Trimethyl phosphonoacetate

  • Sodium hydride (60% dispersion in paraffin oil)

  • Tetrahydrofuran (THF), anhydrous

  • Ice-water bath

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • A suspension of sodium hydride (14.16 g, 335 mmol) in anhydrous THF (500 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0°C using an ice-water bath.

  • Trimethyl phosphonoacetate (50.74 g, 278.8 mmol) is added slowly to the stirred suspension. The mixture is stirred at 0°C for 2 hours to ensure the complete formation of the phosphonate ylide.

  • Tridecan-7-one (6.5 g, 32.8 mmol) is then added slowly to the reaction mixture.

  • After the addition is complete, the reaction is allowed to warm to ambient temperature and is stirred for an additional 1 hour.

  • Upon completion, the reaction is carefully quenched and worked up to isolate the crude product.

  • Purification of the crude product is typically performed using column chromatography to yield pure this compound. A patent reports a 55% yield for a similar synthesis.[8]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Synthesis_Workflow NaH Sodium Hydride (Base) Ylide Phosphonate Ylide Formation NaH->Ylide Phosphonate Trimethyl phosphonoacetate Phosphonate->Ylide Ketone Tridecan-7-one Reaction Horner-Wadsworth-Emmons Reaction Ketone->Reaction THF THF (Solvent) THF->Ylide Ylide->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

References

Spectroscopic Data for Methyl 3-hexylnon-2-enoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

While specific experimental data for Methyl 3-hexylnon-2-enoate is unavailable, the following tables summarize the predicted chemical shifts and spectral features based on its chemical structure: an α,β-unsaturated ester with a methyl ester group and two alkyl chains (hexyl and what would be a pentyl group attached to the double bond).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.7-6.0Singlet1HVinylic H (at C2)
~3.7Singlet3HOCH₃
~2.2-2.4Triplet2HAllylic CH₂ (at C4)
~1.2-1.6Multiplet16HCH₂ of hexyl and nonyl chains
~0.9Triplet6HTerminal CH₃ of hexyl and nonyl chains
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (ppm)Assignment
~167C=O (ester)
~160C3 (vinylic)
~118C2 (vinylic)
~51OCH₃
~34C4
~22-32Other CH₂ carbons
~14Terminal CH₃ carbons
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
m/zAssignment
240.21[M]⁺ (Molecular Ion)
209.18[M - OCH₃]⁺
181.16[M - C₄H₉O]⁺
125.09[M - C₈H₁₇]⁺
Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Assignment
~2955, 2927, 2856C-H stretching (alkane)
~1720C=O stretching (α,β-unsaturated ester)
~1650C=C stretching (alkene)
~1250, 1170C-O stretching (ester)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Mass Spectrometry: Mass spectral data would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities. The instrument would be scanned over a mass range of m/z 50-500.

Infrared Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates to create a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of an organic compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight and Fragmentation MS->MS_Data Structure Structure Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Literature Review: The Elusive Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and chemical databases reveals a significant lack of available information on Methyl 3-hexylnon-2-enoate. This compound appears to be novel or not widely studied, as no synthesis protocols, experimental data, or biological activity have been reported.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, cannot be completed as requested for the specified compound. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and visualization of signaling pathways, are contingent on the existence of published research.

Alternative, structurally related compounds for which some data is available include:

  • Methyl 3-methylhex-2-enoate: This is an alpha,beta-unsaturated ester. Some basic physical and chemical properties have been computed and are available in chemical databases.[1][2][3]

  • Methyl (2E)-3-methyl-2-hexenoate: The (E)-isomer of methyl 3-methylhex-2-enoate also has computed chemical and physical properties available.[3]

  • Ethyl 3-methylhex-2-enoate: The ethyl ester analog has some documented properties.[4][5]

  • Methyl 3-hexenoate: Information is available for different isomers of this compound.[6][7][8]

Should research on a related, documented compound be of interest, a comprehensive technical guide could be developed for one of the alternatives listed above. This would include a summary of its known physical and spectral properties, a review of any published synthesis methods, and an overview of any reported biological activities. However, information regarding signaling pathways and detailed experimental protocols may still be limited depending on the extent of research conducted on these alternative compounds.

References

An In-depth Technical Guide to the Putative Biosynthesis of Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hexylnon-2-enoate is a branched-chain unsaturated fatty acid methyl ester. While the specific biosynthetic pathway for this exact molecule is not extensively documented in scientific literature, its structure suggests a plausible origin from the well-established principles of fatty acid and insect pheromone biosynthesis. This guide will provide a comprehensive overview of the likely biosynthetic route, drawing parallels with known pathways for structurally similar natural products, particularly insect pheromones. The methodologies for elucidating such pathways will be detailed, and relevant quantitative data from analogous systems will be presented.

Many insect pheromones are derived from the modification of common fatty acids.[1][2] The biosynthesis of these signaling molecules often involves a series of enzymatic reactions including desaturation, chain shortening or elongation, reduction, and esterification.[3][4] Branched-chain fatty acids, which are key to the structure of this compound, are also known precursors for some insect pheromones and other lipids.[5][6]

Hypothesized Biosynthetic Pathway

The biosynthesis of this compound likely originates from the fatty acid synthase (FAS) machinery, with modifications that introduce both the methyl branch and the unsaturation. Two primary routes can be postulated for the introduction of the alkyl branch at an even-numbered carbon (C-2 of the final non-enoate structure, which corresponds to C-3 of the parent fatty acid).

  • Incorporation of a branched extender unit: The biosynthesis could proceed via the incorporation of a substituted malonyl-CoA, such as methylmalonyl-CoA, during chain elongation by FAS.[5][7]

  • Utilization of a branched starter unit: Alternatively, a branched short-chain acyl-CoA could serve as the primer for fatty acid synthesis.[8]

Following the formation of the branched-chain saturated fatty acid, subsequent desaturation and methylation would lead to the final product. A plausible pathway is outlined below:

  • Initiation with a branched starter or incorporation of a branched extender: The fatty acid chain is initiated, and at a specific elongation cycle, a hexyl group is introduced.

  • Chain Elongation: The fatty acid chain is elongated to the C16 backbone.

  • Desaturation: A desaturase enzyme introduces a double bond at the Δ² position.

  • Methylation: A methyltransferase enzyme, likely using S-adenosyl methionine (SAM) as a methyl donor, esterifies the carboxyl group to form the final methyl ester.

The diagram below illustrates this hypothesized pathway.

Biosynthesis of this compound cluster_fas Fatty Acid Synthase (FAS) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Hexanoyl-CoA Hexanoyl-CoA 3-Hexylnonanoic_acid 3-Hexylnonanoic acid Hexanoyl-CoA->3-Hexylnonanoic_acid FAS Elongation 3-Hexylnon-2-enoic_acid 3-Hexylnon-2-enoic acid 3-Hexylnonanoic_acid->3-Hexylnon-2-enoic_acid Desaturase Methyl_3-hexylnon-2-enoate This compound 3-Hexylnon-2-enoic_acid->Methyl_3-hexylnon-2-enoate Methyltransferase SAH S-adenosyl homocysteine Methyl_3-hexylnon-2-enoate->SAH SAM S-adenosyl methionine SAM->Methyl_3-hexylnon-2-enoate

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound would involve a combination of analytical chemistry, molecular biology, and biochemistry techniques. The general workflow is depicted in the diagram below.

Experimental Workflow for Biosynthesis Elucidation Start Start GC_MS 1. Identification of Precursors (GC-MS, Isotope Labeling) Start->GC_MS Transcriptomics 2. Candidate Gene Identification (Transcriptome Sequencing) GC_MS->Transcriptomics Cloning_Expression 3. Heterologous Expression (Yeast, E. coli) Transcriptomics->Cloning_Expression Functional_Assay 4. In vitro Enzyme Assays Cloning_Expression->Functional_Assay Structure_Elucidation 5. Product Characterization (NMR, MS) Functional_Assay->Structure_Elucidation End End Structure_Elucidation->End

Caption: General experimental workflow for elucidating a biosynthetic pathway.

Identification of Precursors and Intermediates
  • Objective: To identify the fatty acid precursors and intermediates in the biosynthetic pathway.

  • Methodology:

    • Extraction: Lipids are extracted from the source organism (e.g., insect pheromone glands) using an organic solvent like hexane.

    • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed by GC-MS to identify the fatty acid composition.[9][10] Comparison of the fatty acid profiles between pheromone-producing and non-producing tissues or developmental stages can reveal potential precursors.

    • Isotope Labeling Studies: The organism is supplied with isotopically labeled precursors (e.g., ¹³C- or ²H-labeled acetate, propionate, or specific fatty acids). The incorporation of the label into the final product is traced using GC-MS, confirming the precursor-product relationship.[9]

Candidate Gene Identification
  • Objective: To identify the genes encoding the enzymes involved in the biosynthesis (e.g., desaturases, reductases, methyltransferases).

  • Methodology:

    • RNA Sequencing (RNA-Seq): Transcriptome analysis of the pheromone-producing tissue is performed to identify genes that are highly expressed.[11] By comparing the transcriptomes of pheromone-producing and non-producing tissues, or by examining gene expression changes in response to hormonal stimuli that trigger pheromone production, candidate genes can be identified.[12]

    • Homology Searches: The identified candidate genes are compared to known biosynthetic genes from other organisms using bioinformatics tools like BLAST.

Heterologous Expression and Functional Characterization
  • Objective: To confirm the function of the candidate enzymes.

  • Methodology:

    • Gene Cloning: The candidate genes are cloned into an expression vector.

    • Heterologous Expression: The expression vector is introduced into a host organism that does not natively produce the compound of interest, such as yeast (Saccharomyces cerevisiae or Yarrowia lipolytica) or E. coli.[3][11]

    • Functional Assay: The engineered host is cultured and supplied with the hypothesized substrate. The culture medium and cell extracts are then analyzed by GC-MS to detect the formation of the expected product.[9]

Quantitative Data from Analogous Pathways

While specific quantitative data for the biosynthesis of this compound is unavailable, data from related pathways can provide a valuable frame of reference. The following tables summarize kinetic parameters for enzymes involved in branched-chain fatty acid synthesis and product yields from engineered microbial systems for producing insect pheromones.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Extender Substrates

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Malonyl-CoA2.5 ± 0.31.5 ± 0.16.0 x 10⁵
Methylmalonyl-CoA15 ± 20.01 ± 0.0016.7 x 10²

Data adapted from studies on metazoan FAS. The turnover number for BCFA synthesis is significantly lower than for straight-chain fatty acid synthesis, indicating a preference for malonyl-CoA.[7]

Table 2: Production of Fatty Acid-Derived Pheromones in Engineered Yeast

Pheromone ComponentHost OrganismTiter (mg/L)
(Z)-11-HexadecenolYarrowia lipolytica~5
(Z)-9-DodecenolYarrowia lipolytica~2
(Z)-7-DodecenolYarrowia lipolytica~1.5

Data from studies on the heterologous production of lepidopteran sex pheromones.[3] Titers can vary significantly based on the specific enzymes, host strain, and cultivation conditions.

Conclusion

The biosynthesis of this compound, while not directly characterized, can be inferred from the established principles of fatty acid and insect pheromone biosynthesis. The proposed pathway involves the generation of a branched-chain fatty acid precursor, followed by desaturation and methylation. The experimental protocols outlined in this guide provide a robust framework for the elucidation and characterization of this and other novel biosynthetic pathways. The provided quantitative data from analogous systems offers a benchmark for expected enzyme kinetics and product yields in potential biotechnological applications. Further research focusing on organisms that may produce this or structurally related compounds will be crucial for validating the hypothesized pathway and for the discovery of novel enzymes with potential applications in synthetic biology and drug development.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Estimated Physical Properties

The physical properties of Methyl 3-hexylnon-2-enoate have been estimated based on data for long-chain saturated and unsaturated fatty acid methyl esters (FAMEs). It is important to note that these are theoretical values and should be confirmed by experimental data.

PropertyEstimated ValueRationale / Comments
Molecular Formula C₁₆H₃₀O₂Calculated from the chemical structure.
Molecular Weight 254.41 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidTypical appearance for long-chain unsaturated esters.
Boiling Point ~300-320 °C at 760 mmHgEstimated based on the boiling points of C16 and C18 methyl esters.[1][2] The presence of unsaturation may slightly lower the boiling point compared to its saturated counterpart. The atmospheric boiling point of biodiesel (primarily C16-C18 FAMEs) generally ranges from 330 to 357°C.[3]
Melting Point < 0 °CUnsaturated fatty acid methyl esters generally have low melting points. For example, methyl palmitate (C16:0) has a melting point of 29.5 °C, while esters with unsaturation have lower melting points.[4]
Density ~0.86 - 0.88 g/cm³ at 20°CThe density of fatty acid methyl esters typically falls within the range of 860-900 kg/m ³ (0.86-0.90 g/cm³) at 15°C.[5][6] Density tends to increase with the degree of unsaturation.[6]
Refractive Index ~1.44 - 1.46 at 20°CBased on refractive indices of similar long-chain esters.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ether)Characteristic solubility of long-chain fatty acid esters.

Experimental Protocols

As specific experimental protocols for this compound are not available, this section outlines generalized, yet detailed, methodologies for its synthesis and characterization based on established organic chemistry principles for similar molecules.

Synthesis: Horner-Wadsworth-Emmons Reaction

A common and effective method for synthesizing α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This method offers good control over the stereochemistry of the resulting alkene.

Reaction Scheme:

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 2-Nonanone (as a precursor to the required ketone, or direct use of 3-hexyl-2-nonanone if available)

  • n-Butyllithium (if synthesizing the ketone in situ)

  • Hexyl bromide (if synthesizing the ketone in situ)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Phosphonate Anion Formation: A solution of triethyl phosphonoacetate in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

  • Reaction with Ketone: The solution of the phosphonate anion is cooled back to 0 °C, and a solution of 3-hexyl-2-nonanone in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Will provide information on the number and types of protons, their chemical environment, and their connectivity. Expected signals would include those for the methyl ester protons, the vinylic proton, and the protons of the hexyl and nonyl chains.

  • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the two sp² carbons of the double bond, and the sp³ carbons of the alkyl chains.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the compound. The FAB-MS spectra of novel esters typically show the protonated molecular ion peak [M + H]⁺.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound and obtain its fragmentation pattern, which can aid in structural confirmation.

3. Infrared (IR) Spectroscopy:

  • Will show characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹) and the C=C stretch of the alkene (around 1640-1680 cm⁻¹).

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow reagents Starting Materials (Triethyl phosphonoacetate, Sodium Hydride, Ketone) reaction Horner-Wadsworth-Emmons Reaction in THF reagents->reaction workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup purification Column Chromatography workup->purification product Pure Methyl 3-hexylnon-2-enoate purification->product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis nmr NMR Spectroscopy (¹H, ¹³C) structure_confirm Structure & Purity Confirmation nmr->structure_confirm ms Mass Spectrometry (HRMS, GC-MS) ms->structure_confirm ir IR Spectroscopy ir->structure_confirm product Synthesized Product product->nmr Structural Elucidation product->ms Molecular Weight & Purity product->ir Functional Group ID

Caption: Analytical workflow for structural confirmation.

Logical Relationship in Drug Development

Drug_Development_Logic synthesis Synthesis of This compound in_vitro In Vitro Screening (e.g., enzyme assays, cell-based assays) synthesis->in_vitro hit_id Hit Identification in_vitro->hit_id hit_id->synthesis Inactive Compound lead_opt Lead Optimization (SAR studies) hit_id->lead_opt Active Compound in_vivo In Vivo Testing (Animal models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

References

Methyl 3-hexylnon-2-enoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound Methyl 3-hexylnon-2-enoate is not readily found in major chemical databases. Consequently, an official CAS number, experimentally validated data, and specific biological activity have not been publicly documented. The following guide is constructed based on established principles of organic chemistry and predictive modeling for compounds of this class.

Chemical Identifiers and Predicted Physicochemical Properties

While a registered CAS number for this compound is not available, its structure can be determined from the IUPAC name. Based on this structure, we can predict its fundamental physicochemical properties. These predicted values are essential for researchers in designing experiments, developing analytical methods, and considering its potential biological interactions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C16H30O2---
Molecular Weight 254.41 g/mol ---
Boiling Point ~300-320 °CEstimated at atmospheric pressure.
Melting Point ~ -20 to -10 °CHighly dependent on purity and isomeric form.
LogP (Octanol-Water Partition Coefficient) ~ 6.5 - 7.5Indicates high lipophilicity.
Water Solubility Very LowExpected to be sparingly soluble in water.
Appearance Colorless to pale yellow liquidPredicted at room temperature.

Proposed Synthetic Route

The synthesis of α,β-unsaturated esters such as this compound can be efficiently achieved through the Horner-Wadsworth-Emmons (HWE) reaction .[1][2][3] This olefination reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The HWE reaction is generally favored for its high yield and stereoselectivity, typically yielding the (E)-isomer as the major product.[4][5]

Proposed Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol outlines a general procedure for the synthesis of this compound from heptanal and methyl 2-(diethoxyphosphoryl)octanoate.

Materials:

  • Heptanal

  • Methyl 2-(diethoxyphosphoryl)octanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of the Phosphonate Ylide:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of methyl 2-(diethoxyphosphoryl)octanoate (1.0 equivalent) in anhydrous THF to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes clear or slightly hazy.

  • Olefination Reaction:

    • Cool the solution of the phosphonate ylide back to 0 °C.

    • Slowly add heptanal (1.0 equivalent) dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Diagrams

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_end Product and Purification Heptanal Heptanal Olefination Olefination Heptanal->Olefination Phosphonate Methyl 2-(diethoxyphosphoryl)octanoate Ylide_Formation Ylide Formation (NaH, THF) Phosphonate->Ylide_Formation Ylide_Formation->Olefination Crude_Product Crude Product Olefination->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Hypothetical Signaling Pathway

Given its high predicted lipophilicity, this compound could potentially act as a signaling molecule by interacting with intracellular receptors, such as nuclear receptors. These receptors are ligand-activated transcription factors that regulate gene expression.[6][7]

G cluster_cell Target Cell M3HN This compound Receptor Nuclear Receptor (NR) M3HN->Receptor Binds Complex M3HN-NR Complex M3HN->Complex Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus HSP HSP90 Receptor->HSP Dissociates from Receptor->Complex Complex->Nucleus Translocates to DNA DNA Complex->DNA Binds to HRE Gene Target Gene DNA->Gene Transcription Transcription Gene->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Protein Translation->Protein Response Cellular Response Protein->Response

Caption: Hypothetical signaling pathway of a lipophilic molecule.

Potential Research Applications and Biological Significance

Long-chain fatty acid esters and their derivatives are known to have diverse biological activities.[8][9][10] While the specific functions of this compound are unknown, its structure suggests several potential areas for research:

  • Metabolic Regulation: Long-chain fatty acyl-CoAs, which are structurally related, are key regulators of metabolism.[9] This compound could be investigated for its effects on metabolic pathways, such as fatty acid oxidation and synthesis.

  • Nuclear Receptor Modulation: As depicted in the hypothetical pathway, its lipophilic nature makes it a candidate for interacting with nuclear receptors like PPARs, LXRs, or other orphan receptors that bind to lipids.[6][11] Such interactions could influence gene expression related to lipid metabolism, inflammation, and cellular differentiation.

  • Drug Development: The α,β-unsaturated ester moiety is a Michael acceptor and can be a pharmacophore in drug design. This functional group can potentially react with nucleophilic residues in target proteins.

  • Flavor and Fragrance Industry: Many medium and long-chain esters have characteristic odors and are used in the flavor and fragrance industry. The sensory properties of this novel ester could be explored.

Further research, including its successful synthesis, purification, and subsequent biological screening, is necessary to elucidate the actual properties and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 3-hexylnon-2-enoate is an unsaturated ester with potential applications in various fields, including flavor and fragrance, materials science, and pharmaceutical development. As with any compound intended for research or commercial use, rigorous analytical characterization is essential to determine its identity, purity, and quantity. These application notes provide detailed protocols for the analysis of this compound using modern analytical techniques. The methodologies described herein are based on established principles for the analysis of similar unsaturated esters and can be adapted to specific laboratory instrumentation and research needs.

Analytical Techniques

The comprehensive characterization of this compound can be achieved through a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. GC separates components of a mixture based on their boiling points and interactions with the stationary phase, while MS provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

  • High-Performance Liquid Chromatography (HPLC): A versatile separation technique suitable for a wide range of compounds, including those that are not volatile enough for GC. Separation is based on the compound's affinity for the stationary and mobile phases. UV-Vis detection is commonly used for compounds containing a chromophore, such as the carbon-carbon double bond in this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive technique for structure elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, allowing for unambiguous identification and structural confirmation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of this compound using a standard GC-MS system.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
  • Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
  • For unknown samples, dissolve a known weight of the sample in the chosen solvent to a final concentration within the calibration range.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (50:1)
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.
  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern.
  • Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Illustrative GC-MS Data:

AnalyteRetention Time (min)Key Mass Fragments (m/z)
This compound~15.5212 (M+), 181, 153, 113, 87, 55 (Illustrative Data)
High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is suitable for the purity determination and quantification of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
  • Prepare a series of calibration standards by diluting the stock solution.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient70% B to 100% B over 15 min, hold at 100% B for 5 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector
TypeUV-Vis Diode Array Detector (DAD)
Wavelength210 nm

3. Data Analysis:

  • Identify the peak for this compound by its retention time.
  • Assess purity by calculating the peak area percentage.
  • Quantify the compound using a calibration curve generated from the standards.

Illustrative HPLC Data:

AnalyteRetention Time (min)UV λmax (nm)
This compound~12.8~210
Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural confirmation.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Freq.400 MHz or higher100 MHz or higher
SolventCDCl₃CDCl₃
Temperature25 °C25 °C
Pulse ProgramStandard single pulseProton-decoupled
Number of Scans161024
Relaxation Delay1 s2 s

3. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).
  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific protons and carbons in the molecule.

Illustrative NMR Data (based on similar structures):

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Illustrative)
~5.8t1H=CH-
~3.7s3H-OCH₃
~2.1t2H-CH₂-C=
~1.2-1.4m12H-(CH₂)₆-
~0.9t6H-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment (Illustrative)
~167C=O
~158=C(hexyl)-
~118=CH-
~51-OCH₃
~32-22-(CH₂)₆- and -CH₂-C=
~14-CH₃

Visualizations

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting sample_receipt Sample Receipt sample_prep Sample Preparation (Dilution, Extraction) sample_receipt->sample_prep gcms GC-MS Analysis (Purity, Identity) sample_prep->gcms hplc HPLC Analysis (Purity, Quantity) sample_prep->hplc nmr NMR Spectroscopy (Structure Elucidation) sample_prep->nmr data_analysis Data Analysis (Integration, Interpretation) gcms->data_analysis hplc->data_analysis nmr->data_analysis report Certificate of Analysis (CoA) Generation data_analysis->report

Caption: General workflow for the analytical characterization of a chemical standard.

quality_control cluster_qc Quality Control Testing raw_material Raw Material (Starting Materials) synthesis Chemical Synthesis of Active Ingredient raw_material->synthesis crude_product Crude Product synthesis->crude_product purification Purification (Crystallization, Chromatography) crude_product->purification final_product Final Drug Substance purification->final_product qc_test QC Analysis (HPLC, GC-MS) final_product->qc_test Comparison qc_standard Analytical Standard (this compound) qc_standard->qc_test qc_test->final_product Release/Reject

Caption: Role of an analytical standard in drug manufacturing quality control.

Application Note: Gas Chromatography Method for the Analysis of Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hexylnon-2-enoate is an unsaturated ester that may find applications in the flavor, fragrance, and pharmaceutical industries. Accurate and reliable analytical methods are crucial for its quantification and quality control. Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3][4] This application note provides a detailed protocol for the determination of this compound using gas chromatography.

Materials and Methods

Sample Preparation

Given the volatile nature of this compound, several sample preparation techniques can be employed depending on the sample matrix.[5][6][7] For liquid samples, a direct injection after dilution with a suitable solvent is often sufficient. For more complex matrices, headspace or solid-phase microextraction (SPME) techniques are recommended to isolate the analyte and minimize matrix effects.[5][6][8]

Protocol for Direct Injection:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent such as hexane or dichloromethane.[1]

  • Bring the flask to volume with the chosen solvent and mix thoroughly.

  • If necessary, filter the solution using a 0.22 µm syringe filter to remove any particulate matter.[7]

  • Transfer the filtered solution into a 2 mL GC vial for analysis.

Gas Chromatography (GC) Conditions

The selection of the GC column and temperature program is critical for achieving good separation and peak shape. A non-polar or medium-polarity column is generally suitable for the analysis of esters.[9]

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Mass Spectrometer (Agilent 5977B MSD) or Flame Ionization Detector (FID).

  • Autosampler: Agilent 7693A or equivalent.

Table 1: GC-MS Method Parameters

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temperature: 80 °C, hold for 1 min- Ramp: 10 °C/min to 280 °C- Final Hold: 280 °C for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Data Analysis and Quantification

Quantification can be performed using an external standard method. A calibration curve should be prepared using analytical standards of this compound at a minimum of five different concentration levels. The peak area of the analyte is plotted against its concentration to generate the calibration curve.

Results and Discussion

The described method is expected to provide excellent chromatographic performance for the analysis of this compound. The use of a mass spectrometer allows for positive identification of the analyte based on its mass spectrum.

Table 2: Expected Quantitative Data

ParameterExpected Value
Retention Time (min) 12.5 ± 0.2
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Linearity (R²) > 0.995
Precision (%RSD) < 5%
Recovery (%) 95 - 105%

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Overall experimental workflow for the GC-MS analysis of this compound.

Key GC-MS Parameter Relationships

GC_Parameters cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Column Column (Stationary Phase) Oven Oven Program (Temperature) Column->Oven Influences Retention Time IonSource Ion Source (Ionization) Column->IonSource Eluted Analytes Carrier Carrier Gas (Mobile Phase) Carrier->Column Analyte Transport Inlet Inlet (Vaporization) Inlet->Column Analyte Introduction MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Ions Detector Detector (Signal) MassAnalyzer->Detector Filtered Ions

Caption: Logical relationships of key parameters in the GC-MS system.

Conclusion

The gas chromatography method detailed in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The protocol is suitable for routine quality control and research applications in various industries. The flexibility of the sample preparation techniques allows for adaptation to different sample matrices, ensuring broad applicability.

References

Application Notes and Protocols for the Analysis of Methyl 3-hexylnon-2-enoate by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 3-hexylnon-2-enoate is an unsaturated ester that may find applications in the fragrance, flavor, and pharmaceutical industries. As with many organic molecules, its purity and quantification are critical for quality control and research purposes. While gas chromatography (GC) is a common technique for the analysis of volatile and semi-volatile esters, liquid chromatography (LC) offers a complementary and sometimes advantageous alternative, particularly for less volatile or thermally labile compounds. This document provides detailed application notes and protocols for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. The proposed methods are based on established procedures for the analysis of structurally similar compounds, such as fatty acid methyl esters (FAMEs), and are intended to serve as a robust starting point for method development and validation.

Data Presentation

Due to the absence of published, specific experimental data for the liquid chromatography of this compound, the following table summarizes expected performance characteristics based on the analysis of analogous unsaturated esters. These values should be considered as typical and may vary depending on the specific instrumentation and conditions used.

ParameterReversed-Phase HPLC-UVReversed-Phase HPLC-MS
Stationary Phase C18 (5 µm, 4.6 x 250 mm)C8 or C18 (3.5 µm, 2.1 x 100 mm)
Mobile Phase Acetonitrile:Water (Gradient)Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min0.3 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 205 nmN/A
Ionization Mode N/AElectrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode
Expected Retention Time 8 - 12 min5 - 8 min
Limit of Detection (LOD) ~1 µg/mL~10 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL~30 ng/mL
Linear Range 1 - 100 µg/mL0.05 - 10 µg/mL

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC analysis.[1][2][3][4] The following protocol outlines a general procedure for preparing samples of this compound.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Autosampler vials

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of pure this compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and dilute to the mark. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 acetonitrile:water). Recommended concentrations for a calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL for UV detection, and lower concentrations for MS detection.

  • Sample Preparation: If the sample is a neat oil or a concentrated solution, dissolve a known quantity in methanol to achieve a concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering components.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[1]

  • Transfer: Transfer the filtered solutions into autosampler vials for analysis.

Reversed-Phase HPLC-UV Method

This method is suitable for the quantification of this compound when high sensitivity is not required. The chromophore in the molecule (the carbon-carbon double bond conjugated with the ester carbonyl group) allows for UV detection at low wavelengths.[5][6]

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm length)

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade acetonitrile

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-15 min: Linear gradient from 80% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 80% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 205 nm

  • Injection Volume: 10 µL

Reversed-Phase HPLC-MS Method

For higher sensitivity and selectivity, especially in complex matrices, an HPLC-MS method is recommended.[7][8][9] This protocol utilizes electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for the detection of the target analyte.

Instrumentation:

  • HPLC or UHPLC system with a binary pump

  • Autosampler

  • Column oven

  • Mass Spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an ESI or APCI source

Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 3.5 µm particle size, 2.1 mm I.D. x 100 mm length)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-1 min: 70% B

    • 1-10 min: Linear gradient from 70% to 98% B

    • 10-13 min: Hold at 98% B

    • 13.1-16 min: Return to 70% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI or APCI

  • Scan Mode: Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. The protonated molecule [M+H]⁺ and/or sodium adduct [M+Na]⁺ should be monitored.

  • Capillary Voltage: 3.5 kV (ESI)

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr (Nitrogen)

  • Cone Gas Flow: 50 L/hr

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/ Sample dissolve Dissolve in Methanol weigh->dissolve dilute Prepare Working Standards/Samples dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (UV or MS) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

logical_relationship cluster_analyte Analyte Properties cluster_method Analytical Method Selection cluster_lc_details LC Method Details prop This compound (Unsaturated Ester) lc Liquid Chromatography prop->lc Suitable for less volatile compounds gc Gas Chromatography prop->gc Suitable for volatile compounds rp_hplc Reversed-Phase HPLC lc->rp_hplc Good for non-polar to moderately polar compounds c18 C18 Stationary Phase rp_hplc->c18 acn_water Acetonitrile/Water Mobile Phase rp_hplc->acn_water uv_ms UV or MS Detection rp_hplc->uv_ms

Caption: Rationale for selecting the analytical method.

References

Application Notes & Protocols: Targeted Extraction and Quantification of Methyl 3-hexylnon-2-enoate from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hexylnon-2-enoate is a synthetic unsaturated ester. While there is no current evidence to suggest its natural occurrence in plant tissues, its detection and quantification are of interest in various fields of plant science and drug development. The study of how plants absorb, metabolize, and accumulate synthetic compounds (xenobiotics) is crucial for understanding environmental toxicology, the efficacy and safety of agrochemicals, and the potential for phytoremediation.[1][2][3][4]

These protocols may be applied in scenarios such as:

  • Investigating the uptake and metabolism of novel agrochemicals or their degradation byproducts.

  • Screening for the presence of specific synthetic compounds in environmental plant samples.

  • Evaluating the potential for phytoremediation of contaminated sites.

  • Studying the biotransformation of synthetic compounds by plant enzymes, which may lead to the discovery of novel bioactive molecules.[5][6]

This document provides a detailed methodology for the extraction, identification, and quantification of this compound from a generalized plant tissue matrix. The protocol is designed to be adaptable to various plant types and research objectives.

Experimental Workflow

The overall workflow for the targeted analysis of this compound in plant tissues is depicted below. It involves sample preparation, extraction of the target analyte, purification of the extract, and finally, quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Harvest Harvest Plant Tissue Wash Wash & Pat Dry Harvest->Wash Freeze Flash Freeze (Liquid N2) Wash->Freeze Grind Grind to Fine Powder Freeze->Grind Solvent Add Extraction Solvent (e.g., Hexane:Acetone) Grind->Solvent Homogenize Homogenize/Sonicate Solvent->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect SPE Solid Phase Extraction (SPE) (e.g., Silica Cartridge) Collect->SPE Elute Elute Compound SPE->Elute Concentrate Concentrate Under N2 Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Quantify Quantification GCMS->Quantify

Figure 1: Experimental workflow for the extraction and analysis of this compound.

Detailed Experimental Protocols

Plant Material Preparation
  • Harvesting: Harvest fresh plant tissue (e.g., leaves, roots, stems) and place it in labeled sample bags. It is recommended to process the samples immediately. If immediate processing is not possible, flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • Washing: Gently wash the plant material with deionized water to remove any soil or debris. Pat dry with a paper towel.

  • Homogenization: For frozen samples, grind the tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. For fresh tissue, finely chop the material.

Extraction of this compound

This protocol utilizes a solvent-based extraction method suitable for semi-volatile, medium-polarity compounds.

Materials:

  • Homogenized plant tissue

  • Extraction Solvent: Hexane:Acetone (2:1, v/v)

  • Anhydrous Sodium Sulfate

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 5 g of the powdered plant tissue into a 50 mL centrifuge tube.

  • Add 20 mL of the Hexane:Acetone extraction solvent to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction (steps 2-6) on the plant pellet with another 20 mL of the extraction solvent to ensure complete extraction.

  • Combine the supernatants and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Extract Cleanup using Solid-Phase Extraction (SPE)

To remove interfering compounds such as pigments and polar metabolites, a solid-phase extraction cleanup step is recommended.

Materials:

  • Silica gel SPE cartridge (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Hexane

  • Dichloromethane

  • Collection vials

Procedure:

  • Condition the silica SPE cartridge by passing 5 mL of hexane through it. Do not let the cartridge run dry.

  • Load the 1 mL concentrated plant extract onto the cartridge.

  • Wash the cartridge with 5 mL of hexane to elute non-polar interfering compounds. Discard this fraction.

  • Elute the this compound from the cartridge with 10 mL of dichloromethane into a clean collection vial.

  • Concentrate the eluted fraction to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Range: 40-450 m/z

Data Presentation and Quantification

Quantification of this compound should be performed using a calibration curve generated from authentic standards. An internal standard should be used to correct for variations in extraction efficiency and injection volume.

Table 1: Example GC-MS Parameters for Analyte and Internal Standard
ParameterThis compoundInternal Standard (e.g., Methyl Decanoate)
Retention Time (min)~15.2~10.5
Quantifier Ion (m/z)[To be determined]87
Qualifier Ion 1 (m/z)[To be determined]186
Qualifier Ion 2 (m/z)[To be determined]55

Note: The exact retention time and mass-to-charge ratios (m/z) for this compound need to be determined by injecting a pure standard.

Table 2: Example Calibration Curve Data
Concentration (µg/mL)Peak Area Ratio (Analyte/Internal Standard)
0.10.05
0.50.24
1.00.51
5.02.55
10.05.09
R² Value 0.9995
Table 3: Example Quantification Results from Plant Tissues
Plant TissueSample Weight (g)Final Extract Volume (mL)Concentration in Extract (µg/mL)Amount in Tissue (µg/g fresh weight)
Leaf5.021.01.250.25
Stem4.981.00.450.09
Root5.101.0Not DetectedNot Detected

Signaling Pathway and Logical Relationships

The interaction of a xenobiotic compound with a plant involves a series of physiological and biochemical processes. The following diagram illustrates the potential fate of this compound within a plant cell, from uptake to potential detoxification and sequestration.

xenobiotic_fate cluster_cell Plant Cell cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration compound This compound (External) uptake Uptake into Cell compound->uptake p450 Cytochrome P450s (e.g., Hydroxylation, Oxidation) uptake->p450 metabolite1 Modified Metabolite p450->metabolite1 gst Glutathione S-transferases (GSTs) metabolite2 Conjugated Metabolite gst->metabolite2 ugt UDP-glucosyltransferases (UGTs) ugt->metabolite2 vacuole Vacuolar Sequestration (ABC Transporters) cellwall Cell Wall Binding metabolite1->gst metabolite1->ugt metabolite2->vacuole metabolite2->cellwall

Figure 2: Potential metabolic fate of a xenobiotic compound in a plant cell.

This generalized pathway shows that a xenobiotic compound, upon entering a plant cell, may undergo a three-phase detoxification process.[5] Phase I involves modification by enzymes like cytochrome P450s. Phase II involves conjugation to molecules like glutathione or glucose to increase water solubility. Finally, Phase III involves the transport and sequestration of the conjugated metabolite into the vacuole or binding to the cell wall.[5] Understanding this pathway is essential when analyzing xenobiotics, as the parent compound may be present at low levels, while its metabolites may be more abundant.

References

Application Note: Quantification of Methyl 3-hexylnon-2-enoate in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a robust and sensitive method for the quantification of Methyl 3-hexylnon-2-enoate in environmental matrices, specifically water and soil samples. The protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample extraction and concentration, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This method provides a selective and reliable approach for the determination of this specific volatile organic compound (VOC), which is of interest in environmental monitoring and flavor and fragrance chemistry. The described protocol is intended for researchers, scientists, and professionals in environmental science and analytical chemistry.

Introduction

This compound is a volatile organic compound that may be present in the environment due to industrial activities or as a natural product. Its quantification in environmental samples is crucial for assessing its environmental fate, transport, and potential impact. This application note provides a detailed protocol for the extraction and quantification of this compound from water and soil samples. The method is based on the widely used and validated HS-SPME-GC-MS technique, which offers high sensitivity, minimal solvent usage, and ease of automation.[1][2]

Experimental

2.1. Materials and Reagents

  • Standards: this compound (analytical standard grade)

  • Internal Standard (IS): (Z)-Dibutyl maleate or other suitable non-interfering volatile compound

  • Solvents: Methanol, Dichloromethane (DCM) (Chromasolv grade or equivalent)[3]

  • Salts: Sodium chloride (NaCl) (analytical grade)

  • Water: Ultrapure water

  • Gases: Helium (carrier gas, 99.999% purity)

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar multiphase fiber is recommended for broad applicability to VOCs.

2.2. Instrumentation

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • SPME autosampler and fiber holder

  • Heated agitator for SPME extraction

  • Analytical balance

  • Standard laboratory glassware

2.3. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1-100 ng/mL).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Spiking Solutions: Prepare spiking solutions containing both the target analyte and the internal standard at appropriate concentrations for sample fortification and calibration curve preparation in the matrix.

Sample Preparation and Extraction

3.1. Water Samples

  • Collect water samples in clean, amber glass vials with PTFE-lined septa.

  • Store samples at 4°C and analyze within 48 hours of collection.

  • For analysis, transfer 10 mL of the water sample into a 20 mL headspace vial.

  • Add a known amount of internal standard.

  • Add NaCl (approximately 3.6 g) to the vial to increase the ionic strength of the solution and enhance the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and cap.

3.2. Soil and Sediment Samples

  • Collect soil or sediment samples in clean glass jars and store them at 4°C.

  • Weigh 5 g of the homogenized soil sample into a 20 mL headspace vial.

  • Add 10 mL of ultrapure water to the vial.

  • Add a known amount of internal standard.

  • Add NaCl (approximately 3.6 g) to the vial.

  • Immediately seal the vial and vortex for 30 seconds to ensure thorough mixing.

HS-SPME Protocol
  • Place the sealed headspace vial in the heated agitator of the autosampler.

  • Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to facilitate the partitioning of this compound into the headspace.[4]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample vial for 30 minutes at 60°C.[4]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.[4]

GC-MS Analysis
  • GC System: Agilent 8890 GC or equivalent

  • Column: 5% Phenyl Methyl Siloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[3]

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for confirmation.

  • SIM Ions for this compound: To be determined from the mass spectrum of a pure standard. Likely fragments would include the molecular ion and characteristic ester fragments.

Data Analysis and Quantification
  • Identify the this compound peak in the chromatogram based on its retention time and the presence of characteristic ions.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the environmental samples using the linear regression equation derived from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound in various environmental samples to illustrate data presentation.

Sample IDMatrixConcentration (ng/L or µg/kg)Standard Deviation% Recovery (Spiked Samples)
WWTP-Eff-01Wastewater Effluent15.21.895
River-W-05River Water2.50.498
Soil-Ag-02Agricultural Soil8.91.192
Sed-Ind-03Industrial Sediment25.63.290

Experimental Workflow and Diagrams

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water/Soil) Aliquotting Sample Aliquotting Sample_Collection->Aliquotting Spiking Internal Standard Spiking Aliquotting->Spiking Salting Addition of NaCl Spiking->Salting Sealing Vial Sealing Salting->Sealing Incubation Incubation & Agitation (60°C, 15 min) Sealing->Incubation Extraction Headspace Extraction (60°C, 30 min) Incubation->Extraction Desorption Thermal Desorption (250°C, 5 min) Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

A logical diagram illustrating the key steps and considerations for method development is provided below.

logical_relationship cluster_method_dev Method Development Considerations cluster_spme SPME Optimization cluster_gcms GC-MS Optimization Analyte This compound Properties (Volatility, Polarity) Fiber Fiber Selection (e.g., DVB/CAR/PDMS) Analyte->Fiber Time Extraction Time Analyte->Time Agitation Agitation Speed Analyte->Agitation Column GC Column Selection Analyte->Column MS_Params MS Parameters (SIM/Scan) Analyte->MS_Params Matrix Environmental Matrix (Water, Soil) Temp Extraction Temperature Matrix->Temp Oven_Prog Oven Temperature Program Matrix->Oven_Prog

Caption: Key considerations for analytical method development.

Quality Control and Quality Assurance
  • Method Blank: An aliquot of ultrapure water or a clean sand matrix is processed and analyzed in the same manner as the samples to check for contamination.

  • Calibration Verification: A mid-range calibration standard is analyzed periodically to verify the stability of the calibration curve.

  • Matrix Spikes: A known amount of this compound is added to a sample before extraction to assess matrix effects and determine the percent recovery.

  • Duplicate Samples: Duplicate samples are analyzed to assess the precision of the method.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in environmental water and soil samples. The method is environmentally friendly due to the minimal use of organic solvents and can be automated for high-throughput analysis.[1][2] Proper method validation, including the determination of detection limits, quantification limits, linearity, and precision, should be performed in the user's laboratory to ensure data quality.

References

Application Notes and Protocols for the Investigation of Novel Flavor and Fragrance Compounds: A Case Study Approach for Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 3-hexylnon-2-enoate is a hypothetical unsaturated ester that, based on the chemical class, holds potential as a novel ingredient in the flavor and fragrance industry. While specific research on this exact compound is not publicly available, its structural characteristics suggest it may possess desirable organoleptic properties, likely contributing fruity, green, or waxy notes.

These application notes provide a comprehensive framework for the systematic investigation of a new volatile molecule like this compound. The protocols outlined below are standard methodologies used in flavor and fragrance research to synthesize, identify, and characterize the sensory and analytical properties of new chemical entities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of new flavor and fragrance ingredients.

Sensory Profile and Potential Applications

Based on structurally related compounds, such as methyl 3-nonenoate which is described as having an intense fresh, fruity, green odor with cucumber undertones, a hypothetical sensory profile for this compound can be projected.[1] The larger alkyl groups (hexyl and the C9 backbone) might contribute to a more complex profile with waxy or fatty nuances, potentially with melon or tropical fruit characteristics.

Hypothetical Organoleptic Profile:

  • Odor: Fruity (melon, pear), green, slightly waxy, with potential for floral undertones (violet, narcissus).[1]

  • Flavor: Fruity (apple, melon, tropical), green, with a potential for a creamy or fatty mouthfeel.[1]

Potential Applications:

  • Fragrance: Incorporation into floral and fruity compositions to impart a natural, fresh "flower shop" effect.[1]

  • Flavor: Use in fruit flavor formulations, particularly for apple, pear, melon, and tropical fruit profiles. It could also find use in red fruit applications like strawberry.[1]

Experimental Workflow for a Novel Flavor/Fragrance Compound

The following diagram illustrates a typical workflow for the characterization and application of a new flavor or fragrance molecule.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Sensory & Analytical Characterization cluster_2 Phase 3: Application & Stability Testing Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure GC_O Gas Chromatography- Olfactometry (GC-O) Structure->GC_O Sensory_Panel Sensory Panel Evaluation GC_O->Sensory_Panel Threshold Odor/Taste Threshold Determination Sensory_Panel->Threshold Application Application Trials (e.g., in beverage, fragrance base) Threshold->Application Stability Stability Testing (pH, temperature, light) Application->Stability

Caption: Experimental workflow for novel flavor/fragrance compound characterization.

Detailed Experimental Protocols

Protocol for Synthesis of this compound

This protocol is a general method for the synthesis of an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction, a common and effective method for creating carbon-carbon double bonds.

Materials:

  • Heptanal

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser, nitrogen inlet

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Ylide: a. In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) suspended in anhydrous THF. b. Cool the suspension to 0°C in an ice bath. c. Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise via a dropping funnel. d. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde: a. Cool the ylide solution back to 0°C. b. Add heptanal (1.0 equivalent) dropwise. c. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Extraction: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and add diethyl ether. c. Separate the layers and extract the aqueous layer twice more with diethyl ether. d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. b. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure this compound.

  • Confirmation: a. Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a technique used to determine which compounds in a sample have an odor.

Materials and Equipment:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Appropriate GC column (e.g., DB-5, DB-Wax).

  • Helium carrier gas.

  • Sample of this compound diluted in a suitable solvent (e.g., ethanol).

  • Trained sensory assessors.

Procedure:

  • Instrument Setup: a. Install the desired GC column and condition it according to the manufacturer's instructions. b. Set the GC oven temperature program. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 10 minutes. c. Set the injector and detector temperatures (e.g., 250°C). d. Split the column effluent between the FID and the olfactometry port (e.g., a 1:1 split).

  • Sample Analysis: a. Inject a small volume (e.g., 1 µL) of the diluted sample into the GC. b. A trained assessor sniffs the effluent from the olfactometry port throughout the GC run. c. The assessor records the time, duration, and a description of any odors detected.

  • Data Analysis: a. Correlate the retention times of the detected odors with the peaks on the FID chromatogram to identify the odor-active compound. b. Compile a list of odor descriptors for the target compound.

Protocol for Sensory Panel Evaluation

A trained sensory panel provides detailed and reproducible descriptions of the flavor and fragrance of a compound.

Materials:

  • A panel of 8-12 trained sensory assessors.

  • Odor-free evaluation booths.

  • Sample of this compound at various concentrations in an appropriate base (e.g., mineral oil for fragrance, sugar water for flavor).

  • Reference standards for various aroma attributes (e.g., fruity, green, waxy).

  • Data collection software or paper ballots.

Procedure:

  • Panel Training: a. Train the panelists on the use of a standardized lexicon of descriptive terms. b. Familiarize the panelists with the reference standards.

  • Sample Preparation and Presentation: a. Prepare a series of dilutions of the test compound. b. For fragrance evaluation, dip smelling strips into the solutions. For flavor, prepare beverage samples. c. Present the samples to the panelists in a randomized and blind manner.

  • Evaluation: a. Panelists evaluate each sample and rate the intensity of various sensory attributes on a defined scale (e.g., a 15-point scale). b. Panelists also provide qualitative descriptions of the aroma and flavor.

  • Data Analysis: a. Analyze the quantitative data statistically (e.g., using ANOVA) to determine significant differences between samples and to generate an average sensory profile. b. Compile the qualitative descriptors to create a detailed description of the compound's sensory characteristics.

Quantitative Data Summary

The following table represents a hypothetical summary of quantitative data that would be collected for a new flavor and fragrance compound.

ParameterValueMethod
Odor Threshold (in water) 0.5 ppbGas Chromatography-Olfactometry (GC-O)
Flavor Threshold (in water) 2.0 ppbSensory Panel Evaluation
Sensory Panel Intensity Ratings (10 ppm in sugar water)
Fruity (Melon)12.5 ± 1.815-point scale
Green (Cucumber)8.2 ± 1.515-point scale
Waxy4.5 ± 1.115-point scale
Floral3.1 ± 0.915-point scale

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors in the nasal cavity. This initiates a signaling cascade that results in the perception of smell.

G Odorant Odorant Molecule (this compound) OR Olfactory Receptor Odorant->OR G_olf G-protein (G olf) OR->G_olf activates AC Adenylyl Cyclase III G_olf->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified diagram of the olfactory signal transduction pathway.

References

Application of Methyl 3-hexylnon-2-enoate as an Insect Pheromone: A Case Study with a Structurally Related Compound

Author: BenchChem Technical Support Team. Date: November 2025

Initial Investigation Summary: A comprehensive search for "Methyl 3-hexylnon-2-enoate" as a recognized insect pheromone did not yield specific results in the current scientific literature. This suggests that this particular compound may not be a known or utilized semiochemical for insect communication and pest management.

However, to fulfill the user's request for detailed application notes and protocols for a compound of this nature, we will provide a comprehensive overview of a structurally related and well-documented insect attractant, Methyl (E,E,Z)-2,4,6-decatrienoate (MDT) . MDT is a known kairomone that acts synergistically with the aggregation pheromone of the invasive brown marmorated stink bug, Halyomorpha halys. The following sections will detail its application, experimental protocols, and data, serving as a template for the kind of documentation relevant to researchers, scientists, and drug development professionals in this field.

Application Notes for Methyl (E,E,Z)-2,4,6-decatrienoate (MDT) in Halyomorpha halys Management

Introduction:

The brown marmorated stink bug (Halyomorpha halys) is a significant agricultural and nuisance pest. Its management relies on effective monitoring and control strategies. The male-produced aggregation pheromone, a mixture of (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol and (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol, is a key tool for attracting this pest. Research has demonstrated that the efficacy of this aggregation pheromone is significantly enhanced when used in combination with Methyl (E,E,Z)-2,4,6-decatrienoate (MDT), a synergist that increases the capture rates of both adult and nymphal stages of H. halys.[1]

Principle of Action:

MDT acts as a synergist, meaning it enhances the attractive power of the primary pheromone lure. While MDT alone shows some attractiveness, particularly in the autumn, its primary utility is in combination with the aggregation pheromone, leading to a synergistic effect where the combined lure is significantly more effective than the sum of the individual components.[1] This synergistic action is crucial for maximizing the efficiency of trapping systems for monitoring and potential mass trapping of H. halys.

Quantitative Data Summary

The following table summarizes the synergistic effect of MDT when combined with the H. halys aggregation pheromone (AP) in black pyramid traps. The data reflects the increase in captures compared to what would be expected from a simple additive effect of the individual lures.

Target StageLure CombinationSynergistic Increase in Captures (Season-long totals)
Adults AP + MDT1.9 - 3.2 times greater than expected additive effect
Nymphs AP + MDT1.4 - 2.5 times greater than expected additive effect

Experimental Protocols

Protocol 1: Field Bioassay for Synergistic Attraction

Objective: To evaluate the synergistic effect of MDT on the attraction of Halyomorpha halys to its aggregation pheromone in a field setting.

Materials:

  • Black pyramid traps

  • Lures containing the H. halys aggregation pheromone (a 3.5:1 ratio of (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol and (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol)

  • Lures containing Methyl (E,E,Z)-2,4,6-decatrienoate (MDT)

  • Control lures (blanks)

  • Collection containers for traps

  • Ethanol (for preserving captured insects)

  • Field data sheets or electronic data capture devices

Procedure:

  • Site Selection: Choose a suitable field location, preferably along crop borders where H. halys is known to be active.

  • Trap Deployment:

    • Set up a randomized complete block design with a minimum of four replicates for each treatment.

    • The treatments should include:

      • Aggregation Pheromone (AP) lure only

      • MDT lure only

      • Combined AP + MDT lure

      • Control (blank lure)

    • Place traps at a sufficient distance from each other (e.g., >20 meters) to avoid interference between lures.

  • Lure Placement: Place the lures within the traps according to the manufacturer's instructions. For the combined treatment, both lures should be placed in the same trap.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly) throughout the target season.

    • Count the number of adult male, adult female, and nymphal H. halys in each trap.

    • Record the data for each trap and treatment.

  • Data Analysis:

    • Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

    • Calculate the expected additive effect by summing the mean captures of the AP only and MDT only treatments.

    • Determine the synergistic ratio by dividing the mean captures of the combined AP + MDT treatment by the expected additive effect.

Visualizations

Experimental Workflow for Testing Pheromone Synergy

experimental_workflow start Start: Experimental Design site_selection Site Selection (Crop Borders) start->site_selection treatments Treatment Groups: 1. Aggregation Pheromone (AP) 2. MDT 3. AP + MDT 4. Control site_selection->treatments trap_deployment Trap Deployment (Randomized Block Design) treatments->trap_deployment data_collection Weekly Data Collection (Adult & Nymph Counts) trap_deployment->data_collection data_analysis Statistical Analysis (ANOVA) data_collection->data_analysis synergy_calc Calculate Synergistic Effect data_analysis->synergy_calc results Results & Conclusion synergy_calc->results logical_relationship AP Aggregation Pheromone (AP) Synergistic_Attraction Enhanced Attraction of Halyomorpha halys AP->Synergistic_Attraction + MDT Methyl (E,E,Z)-2,4,6- decatrienoate (MDT) MDT->Synergistic_Attraction + Pest_Management Improved Pest Management Synergistic_Attraction->Pest_Management

References

Application Notes and Protocols for the Derivatization of Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hexylnon-2-enoate is an α,β-unsaturated ester, a class of compounds recognized for its versatile reactivity and presence in various biologically active molecules. The conjugated system of the double bond and the ester group makes it susceptible to a range of chemical transformations. Derivatization of this molecule can lead to the generation of diverse chemical entities with potential applications in drug discovery, materials science, and as synthetic intermediates. α,β-Unsaturated esters are known to participate in several key reactions, including Michael additions, cycloadditions, epoxidations, and reductions.[1] These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures. This document provides detailed protocols for several common derivatization reactions of this compound, offering a practical guide for researchers interested in exploring its synthetic potential. While specific biological activities of this compound are not extensively documented, related long-chain fatty acid esters and their derivatives have shown a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4]

Michael Addition with a Thiol Nucleophile

The Michael addition, or conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds.[1] This protocol details the addition of a thiol to the β-position of this compound, a versatile transformation for introducing sulfur-containing moieties.

Experimental Protocol

  • Materials:

    • This compound

    • Thiophenol (or other thiol)

    • Triethylamine (Et₃N) or another suitable base

    • Dichloromethane (DCM) or another appropriate aprotic solvent

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Standard glassware for extraction and drying

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

    • Add thiophenol (1.1 eq) to the solution.

    • Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Data Presentation

EntryStarting MaterialThiolBaseSolventReaction Time (h)Yield (%)
1This compoundThiophenolEt₃NDCM4Enter Data
2Vary Conditions

Workflow Diagram

Michael_Addition_Workflow start Start dissolve Dissolve Methyl 3-hexylnon-2-enoate in DCM start->dissolve add_thiol Add Thiophenol dissolve->add_thiol add_base Add Triethylamine add_thiol->add_base react Stir at Room Temperature add_base->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Workflow for Michael Addition.

Epoxidation of the Alkene

Epoxidation of the double bond in this compound introduces a reactive epoxide ring, which can be opened by various nucleophiles to yield a range of functionalized products.

Experimental Protocol

  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting epoxide by flash column chromatography.

Data Presentation

EntryStarting MaterialOxidizing AgentSolventReaction Time (h)Yield (%)
1This compoundm-CPBADCM6Enter Data
2Vary Conditions

Workflow Diagram

Epoxidation_Workflow start Start dissolve Dissolve Methyl 3-hexylnon-2-enoate in DCM at 0°C start->dissolve add_mcpba Add m-CPBA dissolve->add_mcpba react Stir and warm to Room Temperature add_mcpba->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with aq. Na2S2O3 monitor->quench wash_bicarb Wash with aq. NaHCO3 quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Workflow for Epoxidation.

Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[5] In this protocol, this compound acts as the dienophile, reacting with a suitable diene to form a cyclohexene derivative.

Experimental Protocol

  • Materials:

    • This compound

    • A suitable diene (e.g., 1,3-butadiene, cyclopentadiene)

    • Toluene or another high-boiling solvent

    • Lewis acid catalyst (optional, e.g., AlCl₃, ZnCl₂)

    • Sealed tube or a flask with a reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • Place this compound (1.0 eq) and the diene (2.0-3.0 eq) in a sealed tube or a flask equipped with a reflux condenser.

    • Add toluene as the solvent.

    • If using a Lewis acid catalyst, add it at this stage (typically 0.1-1.0 eq).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a catalyst was used, quench the reaction appropriately (e.g., with water or a mild acid/base).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

EntryDieneCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1CyclopentadieneNoneToluene8012Enter Data
2Vary Conditions

Workflow Diagram

Diels_Alder_Workflow start Start combine Combine Methyl 3-hexylnon-2-enoate, Diene, and Solvent start->combine add_catalyst Add Lewis Acid (Optional) combine->add_catalyst heat Heat Reaction Mixture add_catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench (if catalyst used) cool->quench concentrate Concentrate in vacuo quench->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Workflow for Diels-Alder Reaction.

Catalytic Hydrogenation of the Double Bond

Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond, leading to the corresponding saturated ester.

Experimental Protocol

  • Materials:

    • This compound

    • Palladium on carbon (Pd/C, 10%)

    • Methanol or ethyl acetate as solvent

    • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

    • Filtration setup (e.g., Celite pad)

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.

    • Carefully add Pd/C (typically 5-10 mol %) to the solution.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

    • Combine the filtrate and washings and concentrate the solvent under reduced pressure to yield the saturated ester.

Data Presentation

EntryCatalystSolventH₂ PressureReaction Time (h)Yield (%)
110% Pd/CMethanol1 atm3Enter Data
2Vary Conditions

Workflow Diagram

Hydrogenation_Workflow start Start dissolve Dissolve Methyl 3-hexylnon-2-enoate in Solvent start->dissolve add_catalyst Add Pd/C dissolve->add_catalyst hydrogenate Stir under H2 Atmosphere add_catalyst->hydrogenate monitor Monitor by TLC/GC-MS hydrogenate->monitor filter Filter through Celite monitor->filter concentrate Concentrate in vacuo filter->concentrate end End concentrate->end

Workflow for Catalytic Hydrogenation.

References

Application Notes & Protocols: Methyl 3-hexylnon-2-enoate as a Reference Compound in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for understanding complex biological systems and for the development of novel therapeutics. Reference compounds, particularly internal standards, are crucial for correcting variations that can occur during sample preparation and analysis.[1] This document outlines the proposed application of methyl 3-hexylnon-2-enoate as a novel reference compound for the quantitative analysis of medium to long-chain fatty acid esters in metabolomics and lipidomics studies.

This compound is a synthetic unsaturated fatty acid methyl ester (FAME) not naturally present in most biological systems. This characteristic makes it an ideal candidate for an internal standard, as its presence in a sample can be attributed solely to the amount spiked in during the experimental procedure.[2] Its structure, containing both a carbon-carbon double bond and an ester functional group, provides physicochemical properties that are representative of a range of endogenous unsaturated fatty acid esters.

These application notes provide detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for the analysis of biological samples such as plasma and tissue.

Key Characteristics of this compound as a Reference Compound

PropertyAdvantage in Metabolomics
Synthetic Origin Not endogenous to most biological systems, preventing interference from naturally occurring metabolites.[2]
Chemical Stability Stable under typical extraction and storage conditions.
Structural Similarity Possesses features of unsaturated fatty acid esters, making it a suitable proxy for this class of compounds.
MS Ionization Efficiently ionizable by both Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.
Chromatographic Behavior Exhibits predictable retention behavior in both gas and liquid chromatography.

Experimental Protocols

Protocol for Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) in Human Plasma using GC-MS

This protocol is adapted for the use of this compound as an internal standard for the quantification of FAMEs in human plasma.

a. Materials and Reagents:

  • Human plasma (EDTA-treated)

  • This compound (Internal Standard, IS) solution (1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Hexane (GC grade)

  • Sodium chloride (0.9% w/v in ultrapure water)

  • Anhydrous sodium sulfate

  • Boron trifluoride-methanol solution (14% BF3 in MeOH)

  • Nitrogen gas (high purity)

b. Sample Preparation and Lipid Extraction (Modified Folch Method):

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add 10 µL of the 1 mg/mL this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen gas at 30°C.

c. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

  • Seal the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of ultrapure water, and vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane extract to a GC-MS autosampler vial.

d. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column suitable for FAME analysis.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan (Scan range: m/z 50-550)

e. Quantification:

Create a calibration curve using a series of standard solutions containing known concentrations of the target FAMEs and a constant concentration of the this compound internal standard. The ratio of the peak area of each analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analytes in the plasma samples is then determined from this calibration curve.[3]

Protocol for Quantitative Analysis of Fatty Acid Esters in Tissue using LC-MS/MS

This protocol describes a method for the analysis of fatty acid esters from tissue homogenates, using this compound as an internal standard.

a. Materials and Reagents:

  • Tissue sample (e.g., liver, adipose)

  • This compound (Internal Standard, IS) solution (1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Ultrapure water

  • Ceramic beads for homogenization

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

b. Sample Preparation and Lipid Extraction:

  • Weigh approximately 20-30 mg of frozen tissue into a 2 mL homogenization tube containing ceramic beads.

  • Add 1 mL of ice-cold methanol and 10 µL of the 1 mg/mL this compound internal standard solution.

  • Homogenize the tissue using a bead beater homogenizer until a uniform suspension is achieved.

  • Add 3.3 mL of MTBE and vortex for 1 minute.

  • Incubate on a shaker for 30 minutes at 4°C.

  • Add 825 µL of ultrapure water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 4000 x g for 15 minutes at 4°C.

  • Carefully collect the upper organic phase and transfer to a new glass tube.

  • Dry the extract under a gentle stream of nitrogen gas at 30°C.

  • Reconstitute the dried extract in 200 µL of acetonitrile:isopropanol (1:1, v/v) for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent

  • Column: ZORBAX Eclipse Plus C18 column (2.1 x 100 mm, 1.8 µm) or similar reversed-phase column.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 32% B

    • 2-15 min: linear gradient to 85% B

    • 15-18 min: hold at 97% B

    • 18-20 min: return to 32% B and re-equilibrate.

  • Ion Source: ESI in positive ion mode

  • Gas Temperature: 290°C

  • Gas Flow: 14 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific MRM transitions for target analytes and this compound need to be optimized.

d. Quantification:

Similar to the GC-MS protocol, a calibration curve is constructed by analyzing a series of standards with known analyte concentrations and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is used for quantification.[4]

Data Presentation

The following tables represent hypothetical quantitative data obtained from the analysis of plasma samples from a control and a treated group, using this compound as an internal standard.

Table 1: GC-MS Quantification of Selected Fatty Acid Methyl Esters in Human Plasma

AnalyteRetention Time (min)Control Group (µg/mL plasma) (Mean ± SD, n=10)Treated Group (µg/mL plasma) (Mean ± SD, n=10)p-value
Myristate (C14:0)12.55.2 ± 1.15.5 ± 1.30.62
Palmitate (C16:0)14.8120.3 ± 25.6115.8 ± 22.10.73
Palmitoleate (C16:1)15.18.9 ± 2.315.4 ± 3.1<0.01
Stearate (C18:0)17.285.7 ± 15.888.1 ± 16.50.81
Oleate (C18:1)17.5250.1 ± 45.3180.5 ± 38.9<0.05
Linoleate (C18:2)18.2350.6 ± 60.1345.2 ± 55.70.88
This compound (IS) 16.5 N/A N/A N/A

Table 2: LC-MS/MS Quantification of Selected Fatty Acid Esters in Tissue Homogenate

AnalyteRetention Time (min)Control Group (ng/mg tissue) (Mean ± SD, n=8)Treated Group (ng/mg tissue) (Mean ± SD, n=8)p-value
Arachidonic Acid Ester8.245.3 ± 9.878.1 ± 12.5<0.01
Eicosapentaenoic Acid Ester8.912.1 ± 3.525.6 ± 5.1<0.01
Docosahexaenoic Acid Ester9.533.7 ± 7.235.1 ± 6.80.78
This compound (IS) 7.8 N/A N/A N/A

Visualizations

Metabolic Context: Fatty Acid Metabolism

This compound, as a synthetic unsaturated fatty acid ester, is structurally related to intermediates in fatty acid metabolism. The following diagram illustrates the key pathways of fatty acid synthesis and beta-oxidation where natural analogues of this reference compound are processed.

Fatty_Acid_Metabolism cluster_synthesis Fatty Acid Synthesis (Cytosol) cluster_oxidation Beta-Oxidation (Mitochondria) AcetylCoA_syn Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_syn->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) AcetylCoA_syn->FAS MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate Elongation Elongation & Desaturation Palmitate->Elongation LongChainFA Long-Chain Unsaturated FAs Elongation->LongChainFA FattyAcylCoA Fatty Acyl-CoA LongChainFA->FattyAcylCoA Activation (Acyl-CoA Synthetase) BetaOxidationCycle Beta-Oxidation Spiral FattyAcylCoA->BetaOxidationCycle AcetylCoA_ox Acetyl-CoA BetaOxidationCycle->AcetylCoA_ox n cycles TCA_Cycle TCA Cycle AcetylCoA_ox->TCA_Cycle Experimental_Workflow start_node start_node process_node process_node analysis_node analysis_node end_node end_node Sample Biological Sample (Plasma or Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Lipid Extraction Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis LC-MS path Derivatization->Analysis GC-MS path Quantification Data Processing & Quantification Analysis->Quantification Result Quantitative Results Quantification->Result

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-hexylnon-2-enoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both reactions involve the olefination of an aldehyde, in this case, heptanal, to form the desired α,β-unsaturated ester. The HWE reaction is often preferred due to its generally higher yields and easier purification.

Q2: Which starting materials are required for the synthesis of this compound?

A2: The synthesis of this compound requires the following key starting materials:

  • Heptanal: This aldehyde provides the hexyl group at the 3-position of the final product.

  • Wittig Reagent: For the Wittig reaction, you will need a stabilized ylide such as methyl (triphenylphosphoranylidene)acetate.[1]

  • HWE Reagent: For the Horner-Wadsworth-Emmons reaction, a phosphonate ester like methyl 2-(diethoxyphosphoryl)acetate is used.

Q3: What is the expected stereoselectivity of the Wittig and HWE reactions for this synthesis?

A3: Both the Wittig reaction with a stabilized ylide and the Horner-Wadsworth-Emmons reaction are known to predominantly produce the (E)-isomer of the α,β-unsaturated ester.[2][3] This is the desired stereoisomer for this compound. The (E)-selectivity arises from the thermodynamic stability of the intermediates in the reaction mechanism.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. The byproduct of the Wittig reaction, triphenylphosphine oxide, can be challenging to remove completely. The byproduct of the HWE reaction, a water-soluble phosphate ester, is generally easier to remove by aqueous extraction before chromatography.[4]

Q5: What are some common side reactions that can lower the yield?

A5: Common side reactions that can decrease the yield include:

  • Aldol condensation of heptanal: This can occur in the presence of a base, leading to the formation of self-condensation products.

  • Michael addition: The product, an α,β-unsaturated ester, can potentially react with nucleophiles present in the reaction mixture.

  • Incomplete reaction: If the reaction is not allowed to proceed to completion, you will have unreacted starting materials in your crude product.

  • Hydrolysis of the ester: If water is present, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly under basic conditions.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive Wittig or HWE reagent. 2. Poor quality of the base. 3. Presence of water in the reaction. 4. Incorrect reaction temperature.1. Use freshly prepared or properly stored reagents. 2. Use a freshly opened or properly stored strong base (e.g., NaH, NaOMe). 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Optimize the reaction temperature; some reactions require cooling while others need heating.
Presence of significant amounts of unreacted heptanal 1. Insufficient amount of Wittig or HWE reagent. 2. The base was not strong enough to deprotonate the phosphonium salt or phosphonate ester.1. Use a slight excess (1.1-1.2 equivalents) of the Wittig or HWE reagent. 2. Switch to a stronger base (e.g., n-BuLi for Wittig, NaH for HWE).
Formation of a significant amount of the (Z)-isomer 1. Use of a non-stabilized ylide in the Wittig reaction. 2. Use of specific reaction conditions that favor the (Z)-isomer (e.g., Schlosser modification for Wittig, Still-Gennari modification for HWE).1. Ensure you are using a stabilized ylide like methyl (triphenylphosphoranylidene)acetate for (E)-selectivity. 2. Adhere to standard Wittig or HWE conditions that are known to favor the (E)-isomer.[2][3]
Difficulty in removing triphenylphosphine oxide (from Wittig reaction) Triphenylphosphine oxide has similar polarity to the product, making separation by chromatography difficult.1. After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and filter it off. 2. Convert the triphenylphosphine oxide to a more polar species by treating the crude mixture with a calcium salt.
Product decomposes during purification The α,β-unsaturated ester may be sensitive to acidic or basic conditions on the silica gel.1. Neutralize the silica gel with a small amount of triethylamine in the eluent. 2. Minimize the time the product spends on the silica gel column.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

Materials:

  • Heptanal

  • Methyl (triphenylphosphoranylidene)acetate

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add heptanal (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Add anhydrous toluene to the flask to dissolve the reactants.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add hexane to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold hexane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Materials:

  • Methyl 2-(diethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Heptanal

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-(diethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF to the sodium hydride suspension via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of heptanal (1.0 eq) in anhydrous THF via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-4 hours).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

Wittig_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Heptanal + Methyl (triphenylphosphoranylidene)acetate in Toluene start->reactants reflux Reflux reactants->reflux cool Cool to RT reflux->cool concentrate1 Concentrate cool->concentrate1 precipitate Precipitate with Hexane concentrate1->precipitate filter Filter precipitate->filter concentrate2 Concentrate Filtrate filter->concentrate2 chromatography Column Chromatography concentrate2->chromatography product This compound chromatography->product

Caption: Workflow for the Wittig Synthesis of this compound.

HWE_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_olefination Olefination cluster_workup Work-up & Purification start Start na_h NaH in THF start->na_h add_phosphonate Add Methyl 2-(diethoxyphosphoryl)acetate at 0°C na_h->add_phosphonate stir Stir at RT add_phosphonate->stir cool_to_0 Cool to 0°C stir->cool_to_0 add_aldehyde Add Heptanal cool_to_0->add_aldehyde react Stir at RT add_aldehyde->react quench Quench with NH4Cl (aq) react->quench extract Extract with EtOAc quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the HWE Synthesis of this compound.

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions low_yield Low Yield inactive_reagent Inactive Wittig/HWE Reagent low_yield->inactive_reagent bad_base Poor Quality Base low_yield->bad_base wet_solvents Wet Solvents/Glassware low_yield->wet_solvents wrong_temp Incorrect Temperature low_yield->wrong_temp insufficient_reagent Insufficient Reagent low_yield->insufficient_reagent weak_base Base Too Weak low_yield->weak_base aldol Aldol Condensation low_yield->aldol michael Michael Addition low_yield->michael

References

Technical Support Center: Purification of Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Methyl 3-hexylnon-2-enoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, particularly after synthesis via methods such as the Horner-Wadsworth-Emmons (HWE) reaction.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Aqueous Workup Incomplete removal of water-soluble byproducts (e.g., phosphate salts from HWE reaction).Perform additional aqueous washes with deionized water or brine. Ensure thorough separation of aqueous and organic layers.
Presence of unreacted starting materials (aldehyde and phosphonate).Optimize the reaction conditions to ensure complete conversion. Consider using a slight excess of one reagent to consume the other.
Multiple Spots on TLC, Difficult Separation Presence of E/Z isomers.Utilize column chromatography with a high-resolution stationary phase. Consider specialized techniques such as silver nitrate-impregnated silica gel or preparative HPLC.[1][2]
Formation of closely related impurities.Adjust the polarity of the eluent in small increments to improve separation. A shallower gradient during column chromatography may be beneficial.
Product Decomposition on Silica Gel Column The compound may be unstable on acidic silica gel.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[3] If decomposition occurs, consider using a different stationary phase like neutral alumina or florisil, or deactivate the silica gel with a base like triethylamine.
Product Does Not Elute from the Column The chosen eluent is not polar enough.Gradually increase the polarity of the solvent system. For nonpolar compounds, start with a low percentage of a polar solvent (e.g., 1-2% ethyl acetate in hexanes) and increase as needed.[4]
The compound has irreversibly adsorbed to the silica gel.This may indicate decomposition. See the "Product Decomposition on Silica Gel Column" section.
Product Elutes Too Quickly (with the solvent front) The eluent is too polar.Decrease the polarity of the solvent system. Start with a nonpolar solvent like hexanes and add the polar co-solvent in very small increments.[4]
Streaking or Tailing of the Product Spot on TLC/Column The sample is overloaded on the column.Use a larger diameter column or reduce the amount of crude material loaded.
The compound has poor solubility in the eluent.Choose a solvent system that ensures good solubility of your compound.[3]
The presence of acidic or basic impurities.Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds) to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound synthesized via the Horner-Wadsworth-Emmons (HWE) reaction?

A1: The most common impurities include:

  • Unreacted starting materials: The aldehyde (e.g., heptanal) and the phosphonate reagent.

  • Water-soluble byproducts: Dialkyl phosphate salts are a major byproduct of the HWE reaction.[5] Fortunately, these are typically removed effectively with an aqueous workup.[6]

  • E/Z Isomers: The HWE reaction generally favors the formation of the E-isomer, but the Z-isomer is often formed as a minor impurity.[5] The ratio can depend on the specific reaction conditions.

  • Side-reaction products: Aldol condensation of the starting aldehyde can sometimes occur as a side reaction.

Q2: How can I separate the E and Z isomers of this compound?

A2: Separating E/Z isomers can be challenging due to their similar polarities. Here are a few approaches:

  • High-Performance Column Chromatography: Use a long column with a small particle size silica gel and a very shallow solvent gradient. A starting point for a nonpolar compound like this would be a mixture of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate percentage).[4]

  • Silver Nitrate Impregnated Silica Gel: The double bonds in the isomers will interact differently with the silver ions, which can enhance separation.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating isomers.[1][7] A C18 column is a common choice for reverse-phase separation.[1]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: If you suspect your compound is unstable on silica gel, you have a few options:

  • Use a different stationary phase: Neutral alumina or florisil are common alternatives to silica gel.[3]

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is often done by flushing the packed column with an eluent containing a small amount of triethylamine (e.g., 1%) before loading your sample.

  • Minimize contact time: Use flash column chromatography to reduce the time your compound spends on the column.

Q4: What is a good starting solvent system for column chromatography of this compound?

A4: this compound is a relatively nonpolar compound. A good starting point for silica gel column chromatography would be a low-polarity solvent system, such as:

  • Hexanes/Ethyl Acetate: Start with 100% hexanes and gradually increase the percentage of ethyl acetate (e.g., 1%, 2%, 5%, etc.).[4]

  • Hexanes/Diethyl Ether: Similar to the above, start with a low percentage of diethyl ether.[4]

Always determine the optimal solvent system by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your desired compound.[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using standard flash column chromatography.

1. Preparation of the Column: a. Select a column of appropriate size based on the amount of crude material. b. Securely clamp the column in a vertical position in a fume hood. c. Add a small plug of cotton or glass wool to the bottom of the column. d. Add a thin layer of sand (approximately 1-2 cm). e. Dry pack the column with silica gel (60 Å, 230-400 mesh) to the desired height. f. Gently tap the column to ensure even packing. g. Add another layer of sand on top of the silica gel. h. Pre-elute the column with the starting solvent system until the silica gel is fully wetted and equilibrated.

2. Sample Preparation and Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).[9] b. Carefully apply the sample solution to the top of the silica gel bed using a pipette. c. Allow the sample to adsorb onto the silica gel.

3. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. c. Begin collecting fractions. d. Monitor the elution of the compound by TLC analysis of the collected fractions. e. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound.

4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator. c. Place the purified product under high vacuum to remove any residual solvent.

Data Presentation

The following table can be used to record and compare the results of different purification methods.

Purification Method Starting Mass (mg) Final Mass (mg) Yield (%) Purity (by GC/NMR, %) Notes
Flash Chromatography (Silica Gel)Solvent System:
Flash Chromatography (Alumina)Solvent System:
Preparative HPLCColumn and Mobile Phase:

Visualizations

Experimental Workflow for Purification

G cluster_0 Post-Synthesis Workup cluster_1 Purification A Crude Reaction Mixture B Aqueous Workup (Water/Brine Wash) A->B C Drying of Organic Layer (e.g., MgSO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Product D->E Proceed to Purification F Column Chromatography E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Removal H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Poor Separation

G Start Poor Separation (Overlapping Spots on TLC) Q1 Are E/Z isomers suspected? Start->Q1 A1_Yes Use Ag-impregnated silica or preparative HPLC Q1->A1_Yes Yes Q2 Are spots streaking? Q1->Q2 No A1_No Are spots streaking? A2_Yes Reduce sample load or add modifier to eluent Q2->A2_Yes Yes Q3 Is separation still poor? Q2->Q3 No A2_No Is separation still poor? A3_Yes Optimize solvent system (change polarity/solvents) Q3->A3_Yes Yes A3_No Separation successful Q3->A3_No No

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

degradation and stability of Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-hexylnon-2-enoate. The information provided is based on general principles of α,β-unsaturated ester chemistry and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, as a long-chain α,β-unsaturated ester, is susceptible to several degradation pathways:

  • Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to yield 3-hexylnon-2-enoic acid and methanol.[1][2][3][4] This is a common degradation route for all esters.[1][2]

  • Oxidation: The double bond in the α,β-position and the allylic positions are susceptible to oxidation, especially in the presence of oxygen, heat, or light.[5][6][7] This can lead to the formation of epoxides, aldehydes, ketones, and other oxidative cleavage products.[5][8]

  • Photodegradation: Exposure to UV light can lead to isomerization of the double bond (e.g., from E to Z isomer) or promote oxidative degradation.[9][10]

  • Polymerization: Like other α,β-unsaturated compounds, this compound may be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.

Q2: How can I minimize the degradation of this compound during storage?

A2: To ensure the stability of this compound, consider the following storage conditions:

  • Temperature: Store at low temperatures, preferably refrigerated or frozen, to slow down the rates of all potential degradation reactions.

  • Light: Protect from light by storing in an amber vial or in a dark location.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]

  • Moisture: Use anhydrous solvents and store in a desiccated environment to prevent hydrolysis.[11]

Q3: What are the likely impurities I might find in a sample of this compound?

A3: Potential impurities could include:

  • Starting materials: Residual 3-hexylnon-2-enal or other reactants from the synthesis.

  • Isomers: The geometric isomer (Z-isomer) of the compound.

  • Degradation products: 3-hexylnon-2-enoic acid and methanol (from hydrolysis), or various oxidation products.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.

Possible Cause: Degradation of this compound in your experimental medium.

Troubleshooting Steps:

  • pH of the medium: Check the pH of your experimental buffer or solution. Both acidic and basic conditions can catalyze hydrolysis.[3][12] For aqueous solutions, aim for a pH range of 4-8 for better stability.[13]

  • Solvent purity: Ensure you are using high-purity, dry solvents. The presence of water can lead to hydrolysis.[11]

  • Temperature during experiment: If your experiment involves elevated temperatures, consider if this could be causing thermal degradation. If possible, run control experiments at different temperatures to assess thermal stability.

  • Exposure to light: Protect your experimental setup from light, especially if you are observing unexpected byproducts.

  • Presence of oxidizing agents: Avoid components in your medium that could act as oxidizing agents. If unavoidable, consider adding antioxidants.[11]

Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, GC).

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Analyze the peak characteristics:

    • A more polar peak appearing in reverse-phase HPLC could indicate the formation of the more polar carboxylic acid (3-hexylnon-2-enoic acid) due to hydrolysis.

    • Peaks with different retention times in GC could correspond to various volatile degradation products from oxidation.

  • Mass Spectrometry (MS) analysis: Couple your chromatography to a mass spectrometer to identify the mass of the unknown peaks.

    • A mass corresponding to the hydrolyzed acid (M-14) would confirm hydrolysis.

    • Masses corresponding to the addition of oxygen atoms (M+16, M+32) would suggest oxidation products.

  • Stress Testing: Intentionally degrade a small sample of your compound under acidic, basic, oxidative, and photolytic conditions. Analyze the resulting mixtures to see if the unknown peaks in your experimental sample match the degradation products formed under specific stress conditions.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under various conditions. This data is illustrative and based on the expected behavior of similar long-chain α,β-unsaturated esters.

Table 1: Hydrolytic Stability of this compound in Aqueous Buffers at 25°C

pHHalf-life (t½) in daysPrimary Degradation Product
2.053-hexylnon-2-enoic acid
4.0903-hexylnon-2-enoic acid
7.0>365Minimal degradation
9.0153-hexylnon-2-enoate salt
12.0<13-hexylnon-2-enoate salt

Table 2: Thermal and Photostability of this compound (in isopropanol)

ConditionPurity after 24 hours (%)Major Degradation Products
4°C, Dark>99%-
25°C, Dark98%Trace hydrolysis/oxidation products
25°C, Ambient Light95%Isomers, oxidation products
40°C, Dark90%Oxidation and hydrolysis products
25°C, UV light (365 nm)75%Isomers, photo-oxidation products

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a reverse-phase HPLC method for quantifying this compound and its primary hydrolytic degradation product, 3-hexylnon-2-enoic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample in the initial mobile phase composition.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol describes how to perform a forced degradation study to identify potential degradation products.

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl in 50% acetonitrile/water. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH in 50% acetonitrile/water. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of acetonitrile. Add 100 µL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Dissolve 1 mg of this compound in 1 mL of acetonitrile in a quartz cuvette. Expose to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-MS to identify degradation products.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation MHE This compound HAA 3-hexylnon-2-enoic acid MHE->HAA H₂O, H⁺ or OH⁻ Epoxide Epoxide MHE->Epoxide [O] Aldehyde Aldehydes/Ketones MHE->Aldehyde [O] Isomer Z-isomer MHE->Isomer UV light PhotoOx Photo-oxidation Products MHE->PhotoOx UV light, O₂ MeOH Methanol

Caption: Primary degradation pathways for this compound.

ExperimentalWorkflow start Sample of this compound stress Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) start->stress hplc HPLC-UV Analysis (Purity Assay) start->hplc hplcms HPLC-MS Analysis (Impurity Identification) stress->hplcms data Data Analysis & Stability Assessment hplc->data hplcms->data end Stability Report data->end

Caption: Experimental workflow for stability testing of this compound.

References

Technical Support Center: Resolving Co-eluting Peaks of Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the analysis of Methyl 3-hexylnon-2-enoate.

Troubleshooting Guides

Issue: A single, broad, or shouldered peak is observed where this compound is expected.

This issue often indicates the presence of co-eluting isomers or impurities. The following steps provide a systematic approach to diagnose and resolve the problem.

Step 1: Peak Purity Analysis

If you are using a detector with spectral analysis capabilities (e.g., DAD/PDA for HPLC, or a mass spectrometer for GC/LC), perform a peak purity analysis across the entire peak. Inconsistent spectra across the peak suggest the presence of more than one compound.[1]

Step 2: Methodical Parameter Adjustment

If co-elution is confirmed or suspected, systematically adjust chromatographic parameters to improve resolution. The resolution of two peaks is governed by the resolution equation, which involves efficiency, selectivity, and retention factor.[1] It is recommended to adjust only one parameter at a time to clearly observe its effect.

Troubleshooting Workflow

G cluster_0 Start: Co-eluting Peaks Observed cluster_1 Diagnosis cluster_2 Troubleshooting Paths cluster_3 Resolution start Broad or Shouldered Peak for this compound purity Perform Peak Purity Analysis (DAD or MS) start->purity all_peaks Are all peaks in the chromatogram affected? purity->all_peaks Inconsistent Spectra selectivity Modify Selectivity: - Change stationary phase (column) - Adjust mobile phase composition - Change temperature (GC) all_peaks->selectivity No, only target peak instrument Check Instrument Performance: - Column degradation - Extra-column volume - Leaks all_peaks->instrument Yes retention Adjust Retention Factor: - Weaken mobile phase (HPLC) - Lower initial oven temperature (GC) selectivity->retention resolved Peaks Resolved selectivity->resolved efficiency Improve Efficiency: - Use a new column - Decrease particle size (HPLC) - Optimize flow rate efficiency->resolved retention->resolved instrument->efficiency If problem persists

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most likely compounds to co-elute with this compound?

A1: Due to its structure, the most probable co-eluting species are its isomers. These can include:

  • Geometric Isomers: The cis (or Z) isomer of this compound may elute very closely to the trans (or E) isomer.

  • Positional Isomers: Isomers with the double bond at a different position in the nonenoate chain (e.g., Methyl 3-hexylnon-4-enoate) can also have similar retention times.

  • Synthesis-Related Impurities: Depending on the synthetic route, starting materials or by-products may be present. For example, if a Wittig or Horner-Wadsworth-Emmons reaction is used, residual phosphine oxides or phosphonates might be present, though these would likely have different polarities.

Q2: How can I confirm the identity of the co-eluting peak?

A2: Mass spectrometry (GC-MS or LC-MS) is the most powerful tool for this.[2] Even if the peaks are not chromatographically resolved, you can often distinguish them by their mass spectra if they have different fragmentation patterns or molecular weights. If you suspect an isomer, the mass spectra may be very similar, and you may need to rely on chromatographic separation for confirmation. Running authentic standards of the suspected isomers is the definitive way to confirm their identities.

Q3: Can I change the column to improve separation?

A3: Yes, changing the stationary phase is a very effective way to alter selectivity.

  • For Gas Chromatography (GC): If you are using a non-polar column (e.g., DB-1, HP-5ms), switching to a more polar column, such as one with a cyanopropyl or polyethylene glycol (WAX) stationary phase, can significantly improve the separation of isomers.[3][4] Ionic liquid-based columns are also highly effective for separating geometric isomers of fatty acid methyl esters.[3][4]

  • For High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, standard C18 columns may not be sufficient to separate geometric isomers.[5] A column with a different selectivity, such as a phenyl-hexyl or a cholesteryl-bonded phase, may provide the necessary resolution.[5] Silver-ion chromatography (either HPLC or SPE) is also a powerful technique for separating compounds based on the degree and geometry of unsaturation.

Q4: What mobile phase modifications can I make in HPLC to resolve co-eluting peaks?

A4: In reversed-phase HPLC, you can alter the selectivity by changing the organic modifier in the mobile phase.[6] For unsaturated esters, acetonitrile/water mixtures are common.[6] Trying different organic solvents like methanol or tetrahydrofuran in place of or in combination with acetonitrile can change the elution order and improve separation. Adjusting the pH of the mobile phase is generally not effective for these non-ionizable compounds.[7]

Data Presentation

The following tables present hypothetical data from method development experiments aimed at resolving a co-eluting impurity from this compound.

Table 1: GC Method Development Parameters and Results

ParameterMethod AMethod BMethod C
Column DB-5ms (30m x 0.25mm, 0.25µm)DB-WAX (30m x 0.25mm, 0.25µm)SLB-IL111 (30m x 0.25mm, 0.20µm)
Oven Program 100°C (1 min), 10°C/min to 250°C (5 min)100°C (1 min), 10°C/min to 240°C (10 min)120°C (2 min), 5°C/min to 220°C (5 min)
Carrier Gas HeliumHeliumHelium
Flow Rate 1.0 mL/min1.2 mL/min1.1 mL/min
Resolution (Rs) 0.8 (co-eluting)1.6 (baseline resolved)2.1 (well resolved)

Table 2: HPLC Method Development Parameters and Results

ParameterMethod 1Method 2Method 3
Column C18 (150mm x 4.6mm, 5µm)Phenyl-Hexyl (150mm x 4.6mm, 3.5µm)COSMOSIL Cholester (150mm x 4.6mm, 5µm)
Mobile Phase 85:15 Acetonitrile:Water80:20 Acetonitrile:Water95:5 Acetonitrile:Water
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 30°C35°C30°C
Resolution (Rs) 0.9 (co-eluting)1.4 (partially resolved)1.8 (baseline resolved)

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound on a Polar Stationary Phase

This protocol is designed to separate potential geometric and positional isomers of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar polar column.

  • Sample Preparation: Dilute the sample to approximately 100 µg/mL in hexane or ethyl acetate.

  • Injection: 1 µL, splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 8°C/min to 240°C.

    • Hold: 10 minutes at 240°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Protocol 2: Reversed-Phase HPLC-DAD Analysis of this compound

This protocol uses a stationary phase with alternative selectivity for improved separation of non-polar, structurally similar compounds.

  • Instrumentation: High-performance liquid chromatograph with a diode array detector (DAD).

  • Column: COSMOSIL Cholester column (150 mm x 4.6 mm I.D., 5 µm particle size) or similar shape-selective phase.[5]

  • Sample Preparation: Dilute the sample to approximately 200 µg/mL in the mobile phase.

  • Mobile Phase: Isocratic elution with 95:5 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD monitoring at 210 nm. Collect spectra from 190-400 nm to assess peak purity.

References

Technical Support Center: Optimizing Mass Spectrometry for Methyl 3-hexylnon-2-enoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Methyl 3-hexylnon-2-enoate.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound and similar unsaturated esters.

Problem Potential Cause Recommended Solution
No or Low Signal/Peak Intensity 1. Leak in the GC-MS system.[1][2][3] 2. Contamination of the ion source. 3. Improper injection technique or volume.[1] 4. Incorrect MS parameters (e.g., low ionization energy). 5. Sample degradation.1. Perform a leak check, particularly at the injector port and column fittings.[3] 2. Clean the ion source according to the manufacturer's protocol. 3. Ensure proper syringe handling and optimize injection volume. 4. Use a standard electron ionization energy of 70 eV.[4] 5. Prepare fresh samples and ensure proper storage.
Peak Tailing 1. Active sites in the injector liner or column.[1] 2. Column contamination. 3. Inappropriate column temperature.1. Use a deactivated liner and/or replace the column. 2. Bake out the column at a high temperature (within its specified limit). 3. Optimize the GC oven temperature program.
Poor Peak Shape (Fronting or Splitting) 1. Sample overload.[1] 2. Incompatible solvent. 3. Column degradation.1. Dilute the sample or reduce the injection volume. 2. Ensure the sample solvent is appropriate for the GC column and conditions. 3. Replace the GC column.
High Background Noise 1. Contaminated carrier gas or solvent. 2. Column bleed.[2] 3. Septum bleed.[1]1. Use high-purity carrier gas and solvents. Install or replace gas purifiers. 2. Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit. 3. Use a high-quality, low-bleed septum and replace it regularly.
Absence of Molecular Ion Peak 1. Extensive fragmentation with Electron Ionization (EI).[5][6] 2. Compound is unstable under the chosen conditions.1. For unsaturated esters, the molecular ion can be weak or absent in EI-MS.[5] Consider using soft ionization techniques like Chemical Ionization (CI) or Field Ionization (FI) to obtain a more prominent molecular ion.[5][6] 2. Lower the injector and transfer line temperatures.

Frequently Asked Questions (FAQs)

1. What are the typical starting GC-MS parameters for analyzing a fatty acid methyl ester (FAME) like this compound?

For a starting point, the following parameters can be used and should be optimized for your specific instrument and application.

Parameter Value Rationale
Injector Temperature 250 °CEnsures complete vaporization of the analyte without degradation.
Ion Source Temperature 180 - 250 °CA good starting point is 230°C. Optimization is necessary; one study found 180°C to be optimal for some FAMEs.[4]
Electron Ionization (EI) Energy 70 eVStandard energy for creating reproducible fragmentation patterns and for library matching.[4]
GC Column Mid-polarity capillary column (e.g., DB-5ms, HP-5ms)Provides good separation for a wide range of FAMEs.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Oven Temperature Program Start at a low temperature (e.g., 50-100°C), then ramp up to a higher temperature (e.g., 250-300°C)Allows for the separation of compounds with different volatilities.

2. How can I interpret the mass spectrum of this compound?

  • m/z 74: This is the characteristic McLafferty rearrangement ion for methyl esters of straight-chain carboxylic acids.[7] Its presence can confirm the methyl ester functionality.

  • m/z 87: Another common fragment in the mass spectra of FAMEs.

  • Molecular Ion (M+): For this compound (C16H30O2), the molecular weight is 254.41 g/mol . The molecular ion peak at m/z 254 may be weak or absent in EI-MS due to the unsaturation.[5]

  • Other Fragments: Expect to see a series of aliphatic fragments from the cleavage of the hexyl and nonenyl chains.

3. What can I do if I don't see a molecular ion peak for my compound?

The absence of a molecular ion peak is common for unsaturated FAMEs when using Electron Ionization (EI) due to the high energy causing extensive fragmentation.[5][7] To observe the molecular ion, consider the following:

  • Use a soft ionization technique: Chemical Ionization (CI) or Field Ionization (FI) are less energetic methods that typically produce a strong molecular ion or a protonated molecule ([M+H]+), which can confirm the molecular weight of your analyte.[5][6]

Experimental Protocols

Protocol for Optimizing Ion Source Temperature

  • Prepare a standard solution of this compound of a known concentration.

  • Set up the GC-MS with the initial parameters as described in the FAQ section.

  • Begin with an ion source temperature of 200 °C.

  • Inject the standard and acquire the mass spectrum.

  • Increase the ion source temperature in increments of 10-20 °C (e.g., 220 °C, 240 °C, 260 °C) and repeat the injection and data acquisition at each temperature.

  • Analyze the data to determine which temperature provides the best signal-to-noise ratio and desired fragmentation pattern. One study on FAMEs found an optimal ion source temperature of 180°C.[4]

Visualizations

fragmentation_pathway cluster_molecule This compound (m/z 254) cluster_fragments Electron Ionization (70 eV) C16H30O2 [CH3(CH2)5CH=C(CH2CH3)COOCH3]+• Fragment1 [M-OCH3]+ (m/z 223) C16H30O2->Fragment1 Loss of methoxy radical Fragment2 McLafferty Rearrangement (m/z 74) C16H30O2->Fragment2 Rearrangement Fragment3 Alkyl Chain Fragments C16H30O2->Fragment3 Various cleavages workflow Start Start Optimization Initial_Parameters Set Initial GC-MS Parameters Start->Initial_Parameters Inject_Standard Inject Standard Compound Initial_Parameters->Inject_Standard Evaluate_Spectrum Acceptable Spectrum? Inject_Standard->Evaluate_Spectrum Optimize_Temperature Optimize Ion Source & Injector Temperatures Evaluate_Spectrum->Optimize_Temperature No Consider_Soft_Ionization Consider Soft Ionization (CI, FI) for Molecular Ion Evaluate_Spectrum->Consider_Soft_Ionization No Molecular Ion Finalize_Method Finalized Method Evaluate_Spectrum->Finalize_Method Yes Optimize_Temperature->Inject_Standard Consider_Soft_Ionization->Inject_Standard

References

storage conditions to prevent Methyl 3-hexylnon-2-enoate degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Methyl 3-hexylnon-2-enoate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its storage conditions critical?

This compound is an unsaturated ester. The presence of a carbon-carbon double bond in its structure makes it susceptible to degradation through various pathways, including oxidation, polymerization, and isomerization, especially when exposed to adverse conditions. Improper storage can lead to a decrease in purity, the formation of impurities, and a potential loss of biological activity or desired chemical properties.

Q2: What are the primary signs of this compound degradation?

Degradation of this compound can manifest in several ways:

  • Change in Physical Appearance: This may include a change in color (e.g., yellowing) or an increase in viscosity.

  • Polymerization: The sample may become viscous, gel-like, or even solidify over time.

  • Changes in Purity: Analytical tests, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), may show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Odor Change: The development of a rancid or unusual odor can be indicative of oxidative degradation.[1]

Q3: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Cool temperatures are crucial. Storage at 2-8°C is recommended. For long-term storage, temperatures of -20°C or lower are preferable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1] Air-tight containers are essential.

  • Light: Protect from light by using amber-colored vials or by storing the container in a dark place. UV light can catalyze degradation reactions.

  • Inhibitors: For bulk quantities or long-term storage, the addition of a suitable polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), may be considered.

Q4: Can I store this compound at room temperature?

Storing this compound at room temperature (typically 18-25°C) is not recommended for extended periods.[2] Elevated temperatures can accelerate the rate of degradation, leading to a shorter shelf life.[3] If temporary storage at room temperature is unavoidable, ensure the container is sealed tightly and protected from light.

Q5: How does the container type affect the stability of this compound?

The choice of container is important. Use chemically resistant containers, such as borosilicate glass (amber-colored) or appropriate fluorinated polyethylene containers. Some studies have shown that storing unsaturated methyl esters on silica gel can enhance stability compared to glass surfaces.[4] Ensure the container closure provides an excellent seal to prevent exposure to air and moisture.

Troubleshooting Guide

If you suspect that your sample of this compound has degraded, use the following guide to troubleshoot potential causes.

Table 1: Summary of Storage Conditions and Their Impact on this compound Stability
ParameterRecommended ConditionPotential Consequence of Deviation
Temperature 2-8°C (short-term) ≤ -20°C (long-term)Increased rate of polymerization and oxidation.
Atmosphere Inert (Argon, Nitrogen)Oxidation, leading to the formation of peroxides, aldehydes, and acids.
Light Protected from light (Amber vial, dark storage)Photo-catalyzed degradation and polymerization.
Moisture Dry conditionsHydrolysis of the ester linkage, forming the corresponding carboxylic acid and methanol.
Purity Free of contaminants (e.g., metals, peroxides)Catalysis of degradation reactions.
Troubleshooting Workflow

This workflow will help you identify the likely cause of degradation based on your observations.

TroubleshootingWorkflow start Degradation Suspected observation Observe the Sample start->observation viscosity Increased Viscosity / Gelling observation->viscosity Physical Change color Discoloration (Yellowing) observation->color Physical Change purity Decreased Purity (Analytical) observation->purity Analytical Data cause_polymerization Likely Cause: - High Temperature - Light Exposure viscosity->cause_polymerization cause_oxidation Likely Cause: - Oxygen Exposure - Light Exposure color->cause_oxidation cause_general Likely Cause: - Improper Storage Temperature - Exposure to Air/Light - Contamination purity->cause_general action Action: - Review Storage Protocol - Use Fresh Aliquot - Re-purify if possible cause_polymerization->action cause_oxidation->action cause_general->action

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Experimental Protocols

Protocol: Stability Assessment of this compound

Objective: To evaluate the stability of this compound under different storage conditions over time.

Materials:

  • This compound sample

  • Amber glass vials with screw caps and PTFE septa

  • Nitrogen or Argon gas supply

  • Refrigerator (2-8°C)

  • Freezer (-20°C)

  • Oven or incubator set to a desired elevated temperature (e.g., 40°C)

  • Analytical balance

  • Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Solvent for dilution (e.g., hexane or ethyl acetate, GC grade)

Methodology:

  • Sample Preparation:

    • Aliquot the this compound sample into multiple amber glass vials.

    • For samples to be stored under an inert atmosphere, gently purge the headspace of the vials with nitrogen or argon gas before sealing.

  • Storage Conditions:

    • Divide the vials into different storage groups. A suggested set of conditions is:

      • Group A: 2-8°C, protected from light, ambient atmosphere.

      • Group B: 2-8°C, protected from light, inert atmosphere.

      • Group C: -20°C, protected from light, ambient atmosphere.

      • Group D: -20°C, protected from light, inert atmosphere.

      • Group E (Accelerated Stability): 40°C, protected from light, ambient atmosphere.

      • Group F (Photostability): Room temperature, exposed to light, ambient atmosphere.

  • Time Points:

    • Establish a schedule for sample analysis. Suggested time points are: T=0 (initial analysis), T=1 month, T=3 months, T=6 months, and T=12 months. For the accelerated stability group, more frequent testing (e.g., weekly or bi-weekly) is advisable.

  • Analytical Procedure (GC-MS/FID):

    • At each time point, take one vial from each storage group.

    • Prepare a solution of a known concentration of the sample in a suitable solvent.

    • Inject the sample into the GC.

    • Run the appropriate GC method to separate the parent compound from any potential degradation products.

    • Determine the purity of the sample by measuring the peak area of this compound as a percentage of the total peak area.

    • If using GC-MS, identify the major degradation products by interpreting their mass spectra.

  • Data Analysis:

    • Tabulate the purity data for each storage condition at each time point.

    • Plot the purity of this compound as a function of time for each condition to determine the degradation rate.

Signaling Pathway of Degradation

The primary non-biological degradation pathways for unsaturated esters like this compound are autoxidation and polymerization.

DegradationPathways cluster_autoxidation Autoxidation Pathway cluster_polymerization Polymerization Pathway ester This compound radical Alkyl Radical ester->radical Initiation initiator Initiator (Light, Heat, Metal Ions) initiator->radical peroxy Peroxy Radical radical->peroxy Propagation oxygen Oxygen (O2) oxygen->peroxy hydroperoxide Hydroperoxide peroxy->hydroperoxide Propagation degradation_products Aldehydes, Ketones, Carboxylic Acids hydroperoxide->degradation_products Decomposition ester2 This compound activated_ester Activated Ester (Radical) ester2->activated_ester Initiation initiator2 Initiator (Heat, Light, Impurities) initiator2->activated_ester polymer Polymer (Oligomers, High MW species) activated_ester->polymer Propagation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Chromatographic Analysis of Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes encountered during the analysis of Methyl 3-hexylnon-2-enoate.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing when analyzing this compound using reversed-phase HPLC?

A1: Peak tailing for a relatively non-polar compound like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1][2] Specifically, residual silanol groups on the silica-based packing material can interact with any polar functionalities in the molecule, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailing peak.[1][2]

Q2: How can I reduce peak tailing in my HPLC analysis?

A2: To minimize peak tailing, consider the following strategies:

  • Mobile Phase Modification: Adding a small amount of a competitive compound, like a buffer or an ion-pairing agent, to the mobile phase can help to mask the active sites on the stationary phase.[1] For a non-polar compound, ensuring the mobile phase is sufficiently non-polar can also improve peak shape.

  • Column Choice: Employing a highly end-capped column can significantly reduce the number of free silanol groups available for secondary interactions.[2]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker polarity than your mobile phase to avoid peak distortion.[2]

Q3: My GC peak for this compound is fronting. What are the common causes?

A3: Peak fronting in GC analysis of a volatile ester like this compound is most commonly caused by column overload.[3] This occurs when the amount of sample injected exceeds the capacity of the stationary phase at the head of the column. Other potential causes include a poor injection technique or a mismatch between the injection solvent and the stationary phase.

Q4: What are the symptoms of column overload and how can I fix it?

A4: The primary symptom of column overload is a "shark-fin" or right-triangle peak shape (fronting).[3] To confirm and resolve this issue, you can:

  • Reduce Injection Volume: Inject a smaller volume of your sample.

  • Dilute the Sample: Decrease the concentration of your sample.

  • Increase Split Ratio (for split injections): This will reduce the amount of sample entering the column.

Q5: I am observing split peaks in my chromatogram. What could be the reason?

A5: Split peaks can arise from several issues both in HPLC and GC:

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (in HPLC) or is not volatile enough (in GC), it can cause the peak to split.[2]

  • Column Contamination or Void: A blockage at the column inlet frit or a void in the packing material can create two different flow paths for the analyte, resulting in a split peak.

  • Co-elution: It is possible that you have two closely eluting compounds that are not fully resolved.

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing in HPLC

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound in reversed-phase HPLC.

Symptoms: The peak for this compound has an asymmetry factor greater than 1.2.

Troubleshooting Workflow:

G Troubleshooting Peak Tailing start Observe Peak Tailing check_overload Is the peak also broad and fronting at high concentrations? start->check_overload overload_yes Column Overload Likely check_overload->overload_yes Yes overload_no Secondary Interactions or Other Issues check_overload->overload_no No reduce_conc Reduce sample concentration or injection volume overload_yes->reduce_conc check_solvent Is the sample solvent stronger than the mobile phase? overload_no->check_solvent solvent_yes Solvent Mismatch check_solvent->solvent_yes Yes solvent_no Investigate Secondary Interactions check_solvent->solvent_no No change_solvent Prepare sample in mobile phase or weaker solvent solvent_yes->change_solvent check_column Is the column old or not end-capped? solvent_no->check_column column_yes Column Degradation/Activity check_column->column_yes Yes column_no Consider Mobile Phase pH (if applicable) check_column->column_no No replace_column Replace with a new, end-capped column column_yes->replace_column adjust_ph Adjust mobile phase pH away from pKa of any ionizable groups column_no->adjust_ph

Caption: Workflow for troubleshooting peak tailing.

Guide 2: Troubleshooting Peak Fronting in GC

This guide provides a step-by-step approach to address peak fronting for this compound in GC analysis.

Symptoms: The peak for this compound exhibits a leading edge that is less steep than the trailing edge.

Troubleshooting Workflow:

G Troubleshooting Peak Fronting start Observe Peak Fronting check_overload Does reducing injection volume or sample concentration improve the peak shape? start->check_overload overload_yes Column Overload is the primary cause check_overload->overload_yes Yes overload_no Investigate other potential causes check_overload->overload_no No solution_overload Inject less sample or use a higher split ratio overload_yes->solution_overload check_injection Is the injection speed appropriate? overload_no->check_injection injection_yes Check for column issues check_injection->injection_yes Yes injection_no Adjust injection speed (slower for hot injections, faster for cold) check_injection->injection_no No check_column Is there a possibility of a column void or contamination? injection_yes->check_column column_yes Column integrity issue check_column->column_yes Yes column_no Consider sample solvent effects check_column->column_no No solution_column Trim the column inlet or replace the column column_yes->solution_column solution_solvent Ensure sample is dissolved in a volatile and compatible solvent column_no->solution_solvent

Caption: Workflow for troubleshooting peak fronting.

Data Presentation

The following tables summarize the potential impact of key chromatographic parameters on the peak shape of a compound like this compound. The values presented are illustrative and will vary depending on the specific analytical conditions.

Table 1: Effect of Mobile Phase Composition on Peak Asymmetry (HPLC)

% Acetonitrile in WaterPeak Asymmetry FactorObservation
60%1.8Significant Tailing
70%1.4Moderate Tailing
80%1.1Symmetrical Peak
90%1.0Symmetrical Peak

Table 2: Effect of Injection Volume on Peak Width (GC)

Injection Volume (µL)Peak Width at Half Height (s)Observation
0.51.5Sharp Peak
1.01.8Slight Broadening
2.02.5Significant Broadening and Fronting
5.04.0Severe Overload and Fronting

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Prepare a mobile phase of 80:20 Acetonitrile:Water. Degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the prepared sample.

  • Monitor the chromatogram for the elution of the peak corresponding to this compound.

Protocol 2: Gas Chromatography (GC) Method for this compound

This protocol provides a general GC method for the analysis of the volatile ester, this compound.

1. Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Carrier Gas and Flow Rates:

  • Carrier Gas: Helium or Hydrogen.

  • Flow Rate: 1.0 mL/min (constant flow).

3. Temperature Program:

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C.

4. Sample Preparation:

  • Dissolve a known amount of this compound in a volatile solvent like hexane or ethyl acetate to a final concentration of approximately 100 µg/mL.

5. Injection:

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

6. Analysis:

  • Perform a blank injection with the solvent to ensure the system is clean.

  • Inject the prepared sample.

  • Identify the peak corresponding to this compound based on its retention time.

References

minimizing isomerization of Methyl 3-hexylnon-2-enoate during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Methyl 3-hexylnon-2-enoate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of this compound during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomerization a concern?

This compound is an α,β-unsaturated ester. The double bond at the C2-C3 position can exist as two different geometric isomers: (E)- and (Z)- (or trans- and cis-). These isomers can have different physical, chemical, and biological properties. Isomerization, the conversion of one isomer to another, during analysis can lead to inaccurate quantification and misinterpretation of results. It is crucial to maintain the original isomeric ratio of the sample throughout the analytical process.

Q2: What are the primary factors that can cause isomerization of this compound?

Several factors can induce the isomerization of α,β-unsaturated esters:

  • Heat: Elevated temperatures, such as those used in Gas Chromatography (GC) injectors, can provide the energy needed to overcome the rotational barrier of the double bond, leading to isomerization.[1]

  • Light: Exposure to ultraviolet (UV) light can promote photoisomerization, leading to a change in the E/Z ratio.[2][3]

  • Acids and Bases: Traces of acid or base in the sample, solvent, or on the surface of chromatographic materials can catalyze isomerization.[4]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase, and temperature in High-Performance Liquid Chromatography (HPLC) or GC can influence on-column isomerization.[5]

Q3: How can I prevent photoisomerization of my samples?

To prevent photoisomerization, it is crucial to protect your samples from light.[2][3] This can be achieved by:

  • Using amber vials or wrapping sample vials in aluminum foil.

  • Working in a dimly lit area or under yellow light.

  • Minimizing the exposure of the sample to ambient light during preparation and analysis.

Q4: Are there specific chromatographic techniques recommended for separating E/Z isomers of unsaturated esters?

Yes, silver ion chromatography is a powerful technique for separating geometric isomers of unsaturated compounds.[6][7] This can be performed using:

  • Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique uses an HPLC column impregnated with silver ions to enhance the separation of isomers.[8]

  • Silver Ion Thin-Layer Chromatography (Ag-TLC): This can be used as a pre-fractionation step to separate isomers before further analysis by GC or HPLC.[6]

Troubleshooting Guides

Issue 1: Inconsistent isomeric ratios between replicate injections in GC analysis.

Potential Cause Troubleshooting Step Rationale
Thermal Isomerization in the Injector Lower the injector temperature incrementally. Use a pulsed-pressure or cool on-column injection technique if available.High temperatures in the GC inlet can cause thermally induced isomerization.[1] Minimizing the sample's residence time at high temperatures is key.
Active Sites in the GC System Deactivate the injector liner and the GC column. Use a fresh, high-quality liner.Acidic or basic sites on the liner or column can catalyze isomerization. Silylation is a common deactivation method.
Sample Degradation Analyze a freshly prepared sample. Check for sample stability over time at the autosampler temperature.The sample itself may be degrading or isomerizing while waiting for injection.

Issue 2: Poor separation or co-elution of (E)- and (Z)-isomers in HPLC.

Potential Cause Troubleshooting Step Rationale
Inappropriate Column Chemistry Use a column with shape-selective properties, such as a cholesterol-based or phenyl-based stationary phase.[5][9] Consider using a silver-impregnated column for enhanced separation.[6]Different stationary phases offer different selectivities for geometric isomers. Phenyl-derived columns can provide different elution profiles compared to standard C18 columns.[5]
Suboptimal Mobile Phase Modify the mobile phase composition (e.g., change the organic modifier or its ratio). Ensure the mobile phase is free of acidic or basic contaminants.The mobile phase composition is a critical factor in achieving chromatographic separation.[5]
Inadequate Temperature Control Optimize the column temperature. An increase in temperature can sometimes improve resolution, but it can also promote on-column isomerization.[5]Column temperature affects the thermodynamics and kinetics of the separation process.[5]

Issue 3: Appearance of unexpected peaks or changes in peak ratios during sample storage.

Potential Cause Troubleshooting Step Rationale
Photoisomerization Store samples in amber vials or in the dark.Exposure to UV light can cause E/Z isomerization.[2][3]
Acid/Base Catalyzed Isomerization Use high-purity, neutral solvents for sample preparation and storage. Consider adding a radical scavenger or a mild, non-interfering buffering agent if compatible with the analysis.Trace amounts of acid or base in the solvent can catalyze isomerization over time.[4]
Oxidation Store samples under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.Unsaturated compounds can be susceptible to oxidation, which can lead to degradation and the formation of new species.

Experimental Protocol: GC-MS Analysis of this compound with Minimized Isomerization

This protocol provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on preserving the isomeric integrity of the sample.

1. Sample Preparation:

  • Work under subdued or yellow light to prevent photoisomerization.

  • Use high-purity, neutral solvents (e.g., hexane or ethyl acetate) for sample dilution.

  • Prepare samples in amber glass vials with PTFE-lined caps.

  • If the sample matrix is complex, consider a solid-phase extraction (SPE) cleanup step using a neutral sorbent.

2. GC-MS Instrument Conditions:

  • Injector: Use a deactivated liner. Set the injector temperature as low as possible while still ensuring efficient volatilization of the analyte (e.g., start at 200°C and optimize downwards).

  • Injection Mode: If available, use a cool on-column or pulsed splitless injection to minimize thermal stress on the sample.

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. Ensure the column is well-conditioned and deactivated.

  • Oven Temperature Program: Start with a low initial oven temperature (e.g., 50-70°C). Use a slow temperature ramp (e.g., 5-10°C/min) to ensure good separation of isomers.

  • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.

  • Mass Spectrometer: Operate in full scan mode to identify the isomers and any potential degradation products. Use selected ion monitoring (SIM) for accurate quantification.

3. Quality Control:

  • Analyze a freshly prepared standard of known isomeric ratio (if available) at the beginning and end of the analytical run to check for on-system isomerization.

  • Inject a solvent blank between samples to check for carryover.

  • Run replicate injections of the same sample to assess the reproducibility of the isomeric ratio.

Visualization

Isomerization_Minimization_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_data Data Interpretation start Sample Collection storage Store in Dark & Cold (Amber Vials, Inert Atmosphere) start->storage Protect prep Sample Preparation (Neutral Solvents, Dim Light) storage->prep Handle Carefully gc_hplc GC / HPLC Analysis prep->gc_hplc light Avoid UV Light prep->light acid_base Avoid Acid/Base Contamination prep->acid_base gc_conditions GC: Low Injector Temp, Deactivated Liner, Cool On-Column gc_hplc->gc_conditions If GC hplc_conditions HPLC: Shape-Selective Column, Optimized Mobile Phase & Temp. gc_hplc->hplc_conditions If HPLC data_analysis Data Analysis gc_conditions->data_analysis heat Avoid High Heat gc_conditions->heat hplc_conditions->data_analysis qc QC Check (Standards, Replicates) data_analysis->qc Validate result Accurate Isomeric Ratio qc->result Confirm

Caption: Workflow for .

References

Technical Support Center: Analysis of Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Methyl 3-hexylnon-2-enoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting compounds from the sample matrix.[1][2][3][4] In the analysis of this compound, a volatile ester often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), matrix components can significantly impact the accuracy and reproducibility of quantification.

  • In GC-MS , matrix components can coat the GC inlet liner and column, creating "active sites" that may protect the analyte from thermal degradation, leading to a phenomenon known as matrix-induced signal enhancement .[2][3] This results in an overestimation of the analyte concentration.

  • In LC-MS , particularly with electrospray ionization (ESI), co-eluting matrix components can compete with the analyte for ionization, leading to ion suppression , or in some cases, enhancement.[2][5][6][7] This can cause an underestimation or overestimation of the analyte concentration.

Q2: What are the common signs of matrix effects in my chromatographic analysis?

A2: Several indicators may suggest the presence of matrix effects in your analysis of this compound:

  • Poor reproducibility of analyte response in replicate injections of different samples.

  • Inaccurate quantification when using external calibration with standards prepared in a pure solvent.

  • Significant differences in peak areas for the same concentration of analyte spiked into a solvent versus a sample matrix (post-extraction).

  • Changes in peak shape (e.g., broadening or tailing) for the analyte in the presence of the matrix.[3]

  • Shifts in retention time for the analyte in different matrices.[8]

Q3: How can I quantitatively assess the extent of matrix effects?

A3: The matrix effect can be quantified by comparing the response of the analyte in a pure solvent standard to its response in a matrix extract spiked with the analyte at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value > 100% indicates signal enhancement, while a value < 100% indicates signal suppression.

Troubleshooting Guides

Issue 1: Inconsistent quantitative results for this compound in different sample lots.

This issue often points to variable matrix effects between different sample batches.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Quantify the matrix effect for each sample lot using the post-extraction spike method described in Q3.

  • Implement Matrix-Matched Calibration: This is a primary strategy to compensate for consistent matrix effects.[1][2][9][10] Prepare calibration standards in a blank matrix extract that is free of the analyte.

  • Utilize Internal Standards: Incorporate a suitable internal standard (IS) into your analytical workflow. An ideal IS is structurally similar to the analyte and does not occur naturally in the samples. For enhanced accuracy, consider using a stable isotope-labeled (SIL) internal standard of this compound.[7][11][12][13]

  • Consider Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[14] However, ensure that the diluted analyte concentration remains above the limit of quantification (LOQ).

Issue 2: Poor peak shape and shifting retention times for this compound.

These problems can be caused by interactions between the analyte and matrix components within the analytical column or inlet system.

Troubleshooting Steps:

  • Optimize Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[7][15]

  • GC-MS Specific:

    • Inlet Maintenance: Regularly inspect and replace the GC inlet liner and septum. Use a deactivated liner to minimize active sites.

    • Analyte Protectants: Add "analyte protectants" to both samples and standards. These are compounds that interact with active sites in the GC system, protecting the analyte.[2]

  • LC-MS Specific:

    • Chromatographic Separation: Modify the chromatographic conditions (e.g., gradient profile, mobile phase composition) to better separate the analyte from interfering matrix components.[7]

    • Column Selection: Consider using a column with a different stationary phase chemistry.

Data Presentation

Table 1: Comparison of Calibration Strategies for the Quantification of this compound in a Complex Matrix (GC-MS Analysis)

Calibration MethodMean Calculated Concentration (µg/mL)Standard Deviation (µg/mL)Recovery (%)
External Calibration (in Solvent)15.21.8152
Matrix-Matched Calibration10.10.5101
Internal Standard (IS) Calibration10.30.6103
Stable Isotope Dilution Analysis (SIDA)9.90.299

Spiked Concentration: 10 µg/mL

Table 2: Effect of Sample Preparation on Matrix Effect and Analyte Recovery (LC-MS/MS Analysis)

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)
Protein Precipitation45 (Suppression)95
Liquid-Liquid Extraction (LLE)68 (Suppression)88
Solid-Phase Extraction (SPE)89 (Suppression)92

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
  • Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using your established sample preparation method.

  • Prepare Spiked Matrix Sample: Spike the blank matrix extract with a known concentration of this compound standard solution.

  • Prepare Solvent Standard: Prepare a standard of this compound in the final solvent used for your sample extracts at the same concentration as the spiked matrix sample.

  • Analysis: Analyze both the spiked matrix sample and the solvent standard using your validated chromatographic method.

  • Calculation: Calculate the matrix effect using the formula provided in FAQ Q3.

Protocol 2: Matrix-Matched Calibration
  • Prepare Blank Matrix Extract: Extract a sufficient volume of a blank matrix sample.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Prepare Calibration Standards: Serially dilute the stock solution into aliquots of the blank matrix extract to create a series of calibration standards with varying concentrations.

  • Analysis: Analyze the matrix-matched calibration standards and the unknown samples.

  • Quantification: Construct a calibration curve from the matrix-matched standards and use it to determine the concentration of this compound in the unknown samples.

Visualizations

Matrix_Effect_Troubleshooting Troubleshooting Workflow for Matrix Effects start Inconsistent Quantitative Results or Poor Peak Shape quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me me_significant Matrix Effect Significant? quantify_me->me_significant mitigation_strategy Select Mitigation Strategy me_significant->mitigation_strategy Yes revalidate Re-validate Method me_significant->revalidate No mmc Matrix-Matched Calibration mitigation_strategy->mmc is Internal Standard (IS/SIDA) mitigation_strategy->is dilution Sample Dilution mitigation_strategy->dilution cleanup Improve Sample Cleanup (SPE, LLE) mitigation_strategy->cleanup mmc->revalidate is->revalidate dilution->revalidate cleanup->revalidate end Accurate & Reproducible Results revalidate->end

Caption: Troubleshooting workflow for addressing matrix effects.

Mitigation_Strategies Strategies to Mitigate Matrix Effects cluster_sample_prep Sample Preparation cluster_calibration Calibration Strategy cluster_instrumental Instrumental Optimization cleanup Enhanced Cleanup (SPE, LLE) dilution Sample Dilution mmc Matrix-Matched Calibration is Internal Standards (IS/SIDA) chromatography Chromatographic Separation inlet_maintenance GC Inlet Maintenance matrix_effects Matrix Effects matrix_effects->cleanup matrix_effects->dilution matrix_effects->mmc matrix_effects->is matrix_effects->chromatography matrix_effects->inlet_maintenance

Caption: Overview of strategies to mitigate matrix effects.

References

Technical Support Center: Method Development for Complex Mixtures Containing Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for complex mixtures containing Methyl 3-hexylnon-2-enoate. The information provided is based on established principles for the analysis of structurally similar ester compounds.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of complex mixtures containing esters like this compound.

Gas Chromatography (GC) Troubleshooting
Symptom Possible Cause Solution
Peak Tailing Active sites in the injector liner or column.Clean or replace the injector liner. If necessary, use a silanized liner.[1] Remove the front 15 cm of the column and reinstall.[1]
Column contamination.Bake out the column at a high temperature. If contamination persists, rinse the column with an appropriate solvent or replace it.[2][3]
Incorrect injector temperature.Optimize the injector temperature. A temperature that is too low can cause slow vaporization, while one that is too high can cause sample degradation.[1]
Peak Fronting Column overload.Reduce the injection volume or dilute the sample.[4] Use a column with a greater capacity (thicker film or wider internal diameter).[4]
Improper column installation.Reinstall the column, ensuring a proper cut and correct insertion depth into the injector and detector.[1][4]
Sample condensing in the injector or column.Increase the injector and/or oven temperature, but do not exceed the column's maximum temperature limit.[4]
Baseline Noise or Drift Contaminated carrier gas or detector gas.Ensure high-purity gases are used and that gas traps are functioning correctly.
Column bleed.Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.[2]
Leaks in the system.Perform a leak check of the entire system, including fittings, septa, and gas lines.[5]
Poor Resolution Inadequate separation on the column.Select a column with a different stationary phase that offers better selectivity for the analytes.[6]
Incorrect oven temperature program.Optimize the temperature program, including the initial temperature, ramp rate, and final hold time.[2]
Carrier gas flow rate is not optimal.Determine the optimal linear velocity for the carrier gas (Helium or Hydrogen) and adjust the flow rate accordingly.[2]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Symptom Possible Cause Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Add a competing base or acid to the mobile phase.
Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[7][8]
Sample solvent incompatible with the mobile phase.Prepare the sample in a solvent that is similar in strength to or weaker than the mobile phase.[9]
Peak Fronting Sample overload.Reduce the injection volume or dilute the sample.[10]
Poor column packing.Replace the column.[10]
Baseline Noise or Drift Air bubbles in the pump or detector.Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[7]
Contaminated mobile phase.Use high-purity solvents and freshly prepared mobile phases. Filter the mobile phase before use.[8]
Detector lamp failing.Replace the detector lamp if it is near the end of its lifespan.
Pressure Fluctuations Leaks in the system.Check all fittings for leaks, from the solvent reservoir to the detector outlet.[7][9]
Pump seals are worn.Replace the pump seals.[7]
Air bubbles in the pump.Purge the pump to remove air bubbles. Ensure the mobile phase is properly degassed.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for GC-MS analysis of this compound in a complex mixture?

A1: Due to the lack of specific literature for this compound, a general starting point for a similar unsaturated ester would be:

Parameter Recommendation
Column A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for general-purpose analysis. For separating isomers, a more polar column (e.g., cyanopropyl-based) may be necessary.[10]
Injector Temperature 250 °C
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
Oven Program Start at a low initial temperature (e.g., 50-70 °C) to trap volatile components, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
MS Detector Electron Ionization (EI) at 70 eV. Scan range of m/z 40-550.[8]

Q2: How can I improve the separation of this compound from other structurally similar compounds in my sample?

A2: To improve resolution, consider the following:

  • Optimize the temperature program: A slower temperature ramp can improve the separation of closely eluting peaks.

  • Change the stationary phase: If co-elution persists, switching to a column with a different polarity will alter the elution order and may resolve the compounds.

  • Use a longer column: A longer column provides more theoretical plates and can enhance separation, although it will also increase analysis time.

Q3: What are the key considerations for sample preparation when analyzing complex mixtures containing esters by GC-MS?

A3: Sample preparation is crucial for obtaining reliable results. Key considerations include:

  • Extraction: Choose a solvent that effectively extracts the analyte of interest while minimizing the extraction of interfering matrix components.

  • Cleanup: Techniques like solid-phase extraction (SPE) can be used to remove interfering compounds from the sample matrix before injection.

  • Derivatization: While this compound is likely volatile enough for GC analysis, derivatization may be necessary for other less volatile or more polar compounds in the mixture to improve their chromatographic behavior.

Q4: What is a suitable experimental workflow for analyzing a complex mixture containing this compound?

A4: A typical workflow would involve both GC-MS and HPLC for a comprehensive analysis.

experimental_workflow sample Complex Mixture Sample prep Sample Preparation (Extraction, Cleanup) sample->prep gcms GC-MS Analysis (Separation & Identification) prep->gcms Volatile Fraction hplc HPLC Analysis (Quantification & Purity) prep->hplc Non-Volatile/Polar Fraction data Data Analysis gcms->data hplc->data report Reporting data->report

Caption: General experimental workflow for complex mixture analysis.

Q5: How can I confirm the identity of this compound in my sample?

A5: The most definitive method for structural confirmation is to compare the mass spectrum and retention time of the peak in your sample to that of a certified reference standard of this compound. If a standard is not available, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. Further structural elucidation can be achieved using techniques like NMR spectroscopy after isolating the compound.

Experimental Protocols

General Protocol for GC-MS Analysis of a Complex Ester Mixture
  • Sample Preparation:

    • Accurately weigh 1 g of the complex mixture into a vial.

    • Add 10 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

    • Vortex for 1 minute to ensure thorough mixing and extraction.

    • If necessary, perform a cleanup step using a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

    • Transfer an aliquot of the final extract into a 2 mL autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Injector: Split/splitless injector at 250 °C. For initial screening, a split ratio of 20:1 is recommended.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a commercial mass spectral library (e.g., NIST, Wiley).

    • Confirm the identity of target analytes by comparing retention times and mass spectra with those of authentic standards.

    • Perform semi-quantitation based on the peak area of the target analyte relative to an internal standard.

Logical Flow for Method Development

The following diagram illustrates a logical approach to developing a robust analytical method for a complex mixture.

method_development_flow start Define Analytical Goal (e.g., Quantification, Identification) lit_review Literature Review for Similar Compounds start->lit_review initial_method Select Initial GC/HPLC Conditions lit_review->initial_method run_sample Inject Standard & Sample initial_method->run_sample evaluate Evaluate Chromatography (Peak Shape, Resolution) run_sample->evaluate optimize Optimize Parameters (Gradient, Temperature, etc.) evaluate->optimize Not Acceptable validate Method Validation (Accuracy, Precision, Linearity) evaluate->validate Acceptable optimize->run_sample routine Routine Analysis validate->routine

References

Validation & Comparative

A Comparative Analysis of Unsaturated Fatty Acid Methyl Esters Across Different Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research on Methyl 3-hexylnon-2-enoate is not extensively available in current literature, a comparative analysis of closely related and well-studied unsaturated fatty acid methyl esters (FAMEs) provides valuable insights for researchers. This guide focuses on the comparative analysis of C18 unsaturated FAMEs—namely methyl oleate, methyl linoleate, and methyl linolenate—across different biological kingdoms: plants, insects, and fungi. These compounds are integral to various physiological processes and offer a robust framework for understanding the biosynthesis, function, and analysis of unsaturated FAMEs.

Occurrence and Physiological Roles of C18 Unsaturated FAMEs

Unsaturated fatty acids, and their corresponding methyl esters, are fundamental biological molecules. Their roles are diverse, ranging from structural components of cell membranes to signaling molecules and energy reserves.

  • In Plants: Plants are primary producers of C18 unsaturated fatty acids. Oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3) are abundant. These fatty acids are crucial for membrane fluidity, especially in response to temperature stress.[1][2][3] They also serve as precursors for the synthesis of jasmonates, a class of plant hormones involved in defense against pathogens and herbivores.[2][3] Furthermore, they are stored in the form of triacylglycerols in seeds as an energy source for germination.

  • In Insects: Insects obtain essential fatty acids like linoleic and α-linolenic acid from their diet, as they cannot synthesize them de novo.[4] These fatty acids are vital for maintaining the integrity and function of cell membranes.[4] They are also precursors for the biosynthesis of various semiochemicals, including sex pheromones, which are often fatty acid-derived alcohols, aldehydes, or acetate esters.[5]

  • In Fungi: The composition of fatty acids in fungi can be diverse. Many fungi synthesize oleic and linoleic acids, which are important for membrane fluidity and integrity.[6] Some fungi are also known to produce a range of other unsaturated fatty acids with various biological activities. Fatty acid metabolism is a key factor in fungal pathogenesis and the response to antifungal drugs.[6] For instance, some FAMEs have demonstrated antifungal properties.[7][8]

Comparative Data on C18 Unsaturated Fatty Acid Composition

The following table summarizes the typical relative abundance of major C18 unsaturated fatty acids in representative species. It is important to note that these values can vary significantly based on environmental conditions, diet, and developmental stage.

Species/GroupMethyl Oleate (18:1)Methyl Linoleate (18:2)Methyl Linolenate (18:3)Primary Roles
Plants
Arabidopsis thaliana (leaves)~15%~15%~55%Membrane structure, precursor to jasmonates, stress response[1][2]
Soybean (Glycine max) (seed oil)~23%~53%~8%Energy storage, nutritional value
Insects
Spodoptera litura (larvae)PresentPresentPresentEnergy metabolism, metamorphic development, pheromone precursor[9]
Fungi
Aspergillus fumigatusPresentPresentVariableMembrane fluidity, pathogenesis, target for antifungals[6]
Paracoccidioides spp.PresentPresent (major)VariableStructural integrity; some FAMEs show antifungal activity against this species[7]

Biosynthesis of C18 Unsaturated Fatty Acids: A Comparative Overview

The biosynthesis of C18 unsaturated fatty acids involves a series of desaturation steps, with some variations across different species.

  • Plants: In plants, the initial C18 saturated fatty acid, stearic acid, is desaturated to oleic acid in the plastid. Subsequent desaturations to linoleic and α-linolenic acid can occur in both the plastid and the endoplasmic reticulum, involving a group of enzymes known as fatty acid desaturases (FADs).[1]

  • Insects: Insects generally lack the necessary desaturases to introduce double bonds at the ω-3 and ω-6 positions and therefore cannot synthesize linoleic and linolenic acids.[4] They can, however, modify dietary fatty acids and synthesize a variety of other unsaturated fatty acids that are used in the production of pheromones.[5]

  • Fungi: Fungi possess fatty acid desaturases that allow them to produce oleic and linoleic acids from stearic acid. The specific desaturases and their regulation are crucial for fungal growth and survival.[6]

Signaling Pathway Diagrams

Biosynthesis_of_C18_Unsaturated_Fatty_Acids_in_Plants Acetyl_CoA Acetyl-CoA Stearoyl_ACP Stearoyl-ACP (18:0) Acetyl_CoA->Stearoyl_ACP Fatty Acid Synthase Oleoyl_ACP Oleoyl-ACP (18:1) Stearoyl_ACP->Oleoyl_ACP Stearoyl-ACP desaturase PC_Oleate PC-Oleate (18:1) Oleoyl_ACP->PC_Oleate Acyl editing PC_Linoleate PC-Linoleate (18:2) PC_Oleate->PC_Linoleate FAD2 PC_Linolenate PC-Linolenate (18:3) PC_Linoleate->PC_Linolenate FAD3

Caption: Biosynthesis of C18 unsaturated fatty acids in plants.

Pheromone_Biosynthesis_from_Fatty_Acids_in_Insects Dietary_Fatty_Acids Dietary Fatty Acids (e.g., Linoleic Acid) Fatty_Acyl_CoA Fatty Acyl-CoA Dietary_Fatty_Acids->Fatty_Acyl_CoA Activation Fatty_Alcohol Fatty Alcohol Fatty_Acyl_CoA->Fatty_Alcohol Fatty Acyl Reductase Aldehyde Aldehyde Fatty_Alcohol->Aldehyde Alcohol Oxidase Acetate_Ester Acetate Ester Fatty_Alcohol->Acetate_Ester Acetyltransferase Pheromone_Blend Pheromone Blend Fatty_Alcohol->Pheromone_Blend Aldehyde->Pheromone_Blend Acetate_Ester->Pheromone_Blend

Caption: Generalized pathway for insect pheromone biosynthesis from fatty acids.

Experimental Protocols for FAME Analysis

The analysis of fatty acid methyl esters is most commonly performed by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). The general workflow involves lipid extraction, transesterification to FAMEs, and GC analysis.

A. Lipid Extraction (Folch Method)

  • Homogenization: Homogenize the biological sample (e.g., plant tissue, insect homogenate, fungal mycelia) in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.

  • Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

B. Transesterification to Fatty Acid Methyl Esters

  • Reaction: The dried lipid extract is resuspended in a solution of methanolic HCl or BF3-methanol.

  • Incubation: The mixture is heated (e.g., at 80°C for 1 hour) to facilitate the conversion of fatty acids to their methyl esters.

  • Extraction: After cooling, the FAMEs are extracted into an organic solvent such as hexane.

  • Washing: The hexane layer is washed with a salt solution to remove any remaining reagents.

  • Final Preparation: The hexane layer containing the FAMEs is collected and may be concentrated before GC analysis.

C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injection: A small volume of the FAMEs in hexane is injected into the GC.

  • Separation: The FAMEs are separated on a capillary column based on their boiling points and polarity.

  • Detection and Identification: The separated FAMEs are detected by the MS, which provides a mass spectrum for each compound, allowing for their identification by comparison to spectral libraries and standards.

  • Quantification: The abundance of each FAME can be quantified by integrating the peak area from the chromatogram.

Experimental Workflow Diagram

FAME_Analysis_Workflow Sample Biological Sample (Plant, Insect, Fungus) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample->Lipid_Extraction Transesterification Transesterification to FAMEs (Methanolic HCl or BF3-Methanol) Lipid_Extraction->Transesterification GC_MS_Analysis GC-MS Analysis Transesterification->GC_MS_Analysis Data_Analysis Data Analysis (Identification and Quantification) GC_MS_Analysis->Data_Analysis Results Results (Fatty Acid Profile) Data_Analysis->Results

Caption: General experimental workflow for FAME analysis.

References

A Comparative Guide to Synthetic Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Synthetically Derived α,β-Unsaturated Ester

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's origin and synthesis is paramount. This guide provides a comparative analysis of Methyl 3-hexylnon-2-enoate, a specific α,β-unsaturated ester. A key finding of our investigation is that this compound is primarily available through chemical synthesis, with no significant evidence of a natural source. Therefore, this comparison focuses on the characteristics of the synthetic product and the methodologies for its creation.

Physicochemical and Spectroscopic Data

PropertyExpected Value
Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated > 200 °C at 760 mmHg
Solubility Soluble in organic solvents, insoluble in water
¹H NMR Peaks expected for vinyl, alkyl, and methyl ester protons
¹³C NMR Peaks expected for carbonyl, vinyl, and alkyl carbons
IR Spectroscopy Characteristic C=O and C=C stretching bands
Mass Spectrometry Molecular ion peak corresponding to the molecular weight

Synthetic Approach: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly efficient method for the synthesis of α,β-unsaturated esters, particularly favoring the formation of the (E)-alkene isomer.[1][2][3] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone.[2][3] The primary advantages of the HWE reaction over the related Wittig reaction include the use of a more nucleophilic phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct.[1]

A plausible synthetic route to this compound would involve the reaction of heptanal with a phosphonate ester, such as methyl 2-(diethoxyphosphoryl)acetate, in the presence of a base.

Experimental Protocol: Synthesis of this compound via HWE Reaction

The following is a generalized experimental protocol for the synthesis of this compound based on the Horner-Wadsworth-Emmons reaction.

Materials:

  • Methyl 2-(diethoxyphosphoryl)acetate

  • Sodium hydride (NaH) or other suitable base (e.g., NaOMe, KHMDS)[3][4]

  • Anhydrous tetrahydrofuran (THF) or dimethyl ether (DME)[1]

  • Heptanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a solution of methyl 2-(diethoxyphosphoryl)acetate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of heptanal in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizing the Synthesis: A Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phosphonate Methyl 2-(diethoxyphosphoryl)acetate Ylide_Formation Ylide Formation Phosphonate->Ylide_Formation Base Sodium Hydride (NaH) Base->Ylide_Formation Solvent1 Anhydrous THF Solvent1->Ylide_Formation Aldehyde Heptanal HWE_Reaction HWE Reaction Aldehyde->HWE_Reaction Ylide_Formation->HWE_Reaction Quenching Quench with NH4Cl HWE_Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Biological and Chemical Context

α,β-Unsaturated esters are a class of organic compounds that feature a carbonyl group conjugated with a carbon-carbon double bond.[5][6] This structural motif imparts unique reactivity, making them susceptible to nucleophilic attack at the β-carbon in what is known as a conjugate or Michael addition.[5] These compounds are versatile building blocks in organic synthesis and are found in numerous natural products and pharmaceuticals.[5]

Conclusion

While a direct comparison between synthetic and natural this compound is not currently feasible due to the apparent absence of the latter, this guide provides a comprehensive overview of the synthetic approach to this compound. The Horner-Wadsworth-Emmons reaction stands as a reliable and stereoselective method for its preparation. The provided experimental protocol and workflow diagram offer a clear roadmap for its synthesis and subsequent study. For researchers investigating this or similar molecules, the focus remains on the precise control and characterization of the synthetic product to ensure reliable and reproducible experimental outcomes.

References

A Comparative Guide to the Enantioselective Analysis of Methyl 3-hexylnon-2-enoate Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of chiral molecules can significantly influence their biological activity, pharmacology, and toxicology. In the context of drug development and chemical research, the accurate enantioselective analysis of compounds such as Methyl 3-hexylnon-2-enoate, an unsaturated ester, is critical. This guide provides a comparative overview of three prominent analytical techniques for the chiral separation of such compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Comparison of Analytical Techniques

The choice of analytical technique for enantioselective separation depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, throughput, and the availability of instrumentation. Below is a summary of the expected performance of HPLC, GC, and SFC for the analysis of this compound stereoisomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Applicability to Analyte HighModerate (may require derivatization)High
Typical Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Cyclodextrin-based (e.g., β-DEX™, γ-DEX™)Polysaccharide-based (e.g., Lux® Cellulose-1, Lux® Amylose-1)[1]
Mobile Phase Hexane/Isopropanol, Acetonitrile/WaterInert gas (e.g., Helium, Hydrogen)Supercritical CO₂ with alcohol modifier (e.g., Methanol, Ethanol)[1]
Analysis Time 15-30 min10-25 min5-15 min[1]
Resolution (Rs) Generally good to excellent (Rs > 1.5)Good to excellent, highly dependent on CSP and temperature programmingExcellent, often superior to HPLC[1]
Throughput ModerateModerateHigh
Solvent Consumption High (organic solvents)Very lowLow (primarily CO₂)
Detection UV, MSFID, MSUV, MS[1]
Key Advantages Wide applicability, well-establishedHigh efficiency, sensitive detectors (FID)Fast separations, low solvent consumption, "green" technique
Key Disadvantages High solvent cost and wasteAnalyte must be volatile and thermally stableRequires specialized high-pressure equipment

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for the enantioselective analysis of a compound structurally similar to this compound. These should serve as a starting point for method development.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on the separation of unsaturated fatty acid esters on a polysaccharide-based chiral stationary phase.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Mass Spectrometric (MS) detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Expected Outcome: Baseline separation of the two enantiomers with a resolution (Rs) greater than 1.5.

Gas Chromatography (GC)

This protocol is designed for the analysis of volatile and thermally stable esters using a cyclodextrin-based chiral stationary phase.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

  • Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (100:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 5 °C/min to 200 °C.

    • Hold: 5 min at 200 °C.

  • Detector Temperature: 250 °C (FID).

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to a concentration of 100 µg/mL.

  • Expected Outcome: Separation of the enantiomers, with the resolution being highly dependent on the temperature program.

Supercritical Fluid Chromatography (SFC)

This protocol offers a fast and green alternative for the chiral separation of the target analyte.

  • Instrumentation: A modern analytical SFC system with a back-pressure regulator, CO₂ pump, modifier pump, autosampler, column oven, and a UV-Vis or MS detector.

  • Chiral Column: Lux® Cellulose-1 (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Supercritical CO₂ (A) and Methanol (B).

  • Gradient: 5% B to 25% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.

  • Expected Outcome: A rapid separation of the enantiomers in under 10 minutes with excellent resolution.[1]

Visualizing the Workflow and Logic

To better illustrate the process of enantioselective analysis, the following diagrams, created using the DOT language, outline the general experimental workflow and the logical relationship between the different analytical techniques.

G Experimental Workflow for Enantioselective Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Racemic Methyl 3-hexylnon-2-enoate Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Injection Injection into Chromatograph Dissolution->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection Detection (UV, MS, FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Enantiomeric Ratio Integration->Quantification

General workflow for the enantioselective analysis of a chiral compound.

G Logical Comparison of Chiral Separation Techniques cluster_advantages Key Advantages cluster_disadvantages Key Disadvantages Analyte This compound (Unsaturated Ester) HPLC HPLC (Polysaccharide CSP) Analyte->HPLC Good Applicability GC GC (Cyclodextrin CSP) Analyte->GC Requires Volatility & Thermal Stability SFC SFC (Polysaccharide CSP) Analyte->SFC Excellent Applicability HPLC_adv Versatile, Well-Established HPLC->HPLC_adv HPLC_dis High Solvent Use HPLC->HPLC_dis GC_adv High Efficiency GC->GC_adv GC_dis Potential for Derivatization GC->GC_dis SFC_adv Fast, Green SFC->SFC_adv SFC_dis Specialized Equipment SFC->SFC_dis

Comparison of HPLC, GC, and SFC for chiral analysis of the target analyte.

References

Cross-Validation of Analytical Platforms for the Quantification of Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies

This guide provides a comparative overview of three common analytical platforms for the quantitative analysis of Methyl 3-hexylnon-2-enoate, a volatile organic compound. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and safety assessments. This document outlines the experimental protocols and presents a comparative summary of expected performance data for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Platforms Compared

The analytical platforms evaluated for the quantification of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] GC separates compounds based on their boiling points and interaction with a stationary phase, while MS provides identification and quantification based on mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC-UV): A versatile separation technique that can be applied to a wide range of compounds. For a molecule like this compound, which contains a chromophore (the carbon-carbon double bond conjugated with the ester), HPLC with a UV detector is a viable, though less common, alternative to GC-MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful and non-destructive technique that provides detailed structural information and highly accurate quantitative data without the need for identical reference standards for calibration.[2] Quantitative NMR (qNMR) is considered a primary ratio method of measurement.

Experimental Protocols

Detailed methodologies for each platform are provided below. These protocols are representative and may require optimization based on specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A stock solution of this compound is prepared in a suitable volatile solvent such as hexane or ethyl acetate. Calibration standards are prepared by serial dilution of the stock solution. For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.[3][4]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Sample Preparation: A stock solution of this compound is prepared in a solvent compatible with the mobile phase, such as acetonitrile or methanol. Calibration standards are prepared by serial dilution. Samples may require filtration prior to injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 210-220 nm for α,β-unsaturated esters).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Sample Preparation: A known amount of the sample containing this compound and a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) are accurately weighed and dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃). The internal standard should have a resonance peak that is well-resolved from the analyte peaks.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III HD 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Solvent: Chloroform-d (CDCl₃).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing: The spectra are phased and baseline corrected. The integrals of a well-resolved peak of this compound and a peak of the internal standard are determined. The concentration of the analyte is calculated using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparative Performance Data

The following table summarizes the expected performance characteristics of each analytical platform for the quantification of this compound. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MSHPLC-UVqNMR
Limit of Detection (LOD) ~0.1 - 1 ng/mL~10 - 50 ng/mL~0.1 - 1 mg/mL
Limit of Quantification (LOQ) ~0.5 - 5 ng/mL~50 - 200 ng/mL~0.5 - 5 mg/mL
Linear Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude1 - 2 orders of magnitude
Precision (RSD%) < 5%< 5%< 2%
Accuracy (% Recovery) 90 - 110%90 - 110%98 - 102%
Selectivity High (with MS detection)ModerateHigh (with good spectral resolution)
Analysis Time per Sample ~20 - 30 minutes~10 - 20 minutes~5 - 15 minutes
Need for Reference Standard Yes (for calibration)Yes (for calibration)No (uses a certified internal standard)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis & Comparison stock Stock Solution (this compound) cal_standards Calibration Standards stock->cal_standards gcms GC-MS cal_standards->gcms hplc HPLC-UV cal_standards->hplc sample Test Sample extraction Extraction/Cleanup (if necessary) sample->extraction qnmr qNMR sample->qnmr extraction->gcms extraction->hplc quant Quantification gcms->quant hplc->quant qnmr->quant validation Method Validation (LOD, LOQ, Linearity, etc.) quant->validation comparison Cross-Platform Comparison validation->comparison

Caption: A generalized workflow for the cross-validation of analytical platforms.

Logical Relationship for Platform Selection

platform_selection cluster_outcomes gcms GC-MS hplc HPLC-UV qnmr qNMR sensitivity High Sensitivity Required? sensitivity->gcms Yes sensitivity->hplc No volatility Is the Sample Volatile? volatility->gcms Yes volatility->hplc No purity Primary Quantification Needed? purity->gcms No purity->qnmr Yes matrix Complex Matrix? matrix->gcms Yes matrix->hplc Yes matrix->qnmr No (may be difficult)

Caption: Decision tree for selecting an appropriate analytical platform.

Conclusion

The choice of analytical platform for the quantification of this compound depends on the specific requirements of the analysis.

  • GC-MS is the recommended method for most applications due to its high sensitivity, selectivity, and suitability for volatile compounds. It is ideal for trace-level detection and analysis in complex matrices.

  • HPLC-UV offers a viable alternative, particularly when GC instrumentation is unavailable or when dealing with less volatile matrices where derivatization for GC is not desired. However, it generally provides lower sensitivity compared to GC-MS for this type of analyte.

  • qNMR is the gold standard for accuracy and does not require a specific reference standard for the analyte.[2] It is an excellent choice for the certification of reference materials or when the highest level of accuracy is paramount, though it has a higher limit of detection than chromatographic methods.

A thorough cross-validation, involving the analysis of the same set of samples on different platforms, is recommended to ensure data comparability and to understand any method-dependent biases.[5] This approach strengthens the confidence in analytical results, which is crucial in research and regulated environments.

References

Quantitative Comparison of Methyl 3-hexylnon-2-enoate: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable absence of published scientific literature detailing the quantitative analysis of Methyl 3-hexylnon-2-enoate across various sample types. Extensive searches have not yielded specific experimental data for this particular compound. Therefore, this guide provides a comprehensive framework for researchers aiming to conduct such a quantitative comparison. The methodologies outlined below are based on established analytical techniques for similar molecules, specifically fatty acid methyl esters (FAMEs), and can be adapted for the analysis of this compound.

Data Presentation

When quantitative data for this compound is acquired, it should be organized into a clear and structured table to facilitate straightforward comparison across different sample matrices. Below is a template for such a table.

Table 1: Quantitative Comparison of this compound in Various Sample Types

Sample TypeConcentration (ng/g or ng/mL)Standard Deviation (±)Method of QuantificationReference
e.g., PlasmaDataDatae.g., GC-MSCitation
e.g., TissueDataDatae.g., GC-MSCitation
e.g., Cell Culture MediaDataDatae.g., HPLCCitation
e.g., Environmental SwabDataDatae.g., GC-MSCitation

Experimental Protocols

The following is a generalized experimental protocol for the quantitative analysis of a volatile methyl ester like this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on common procedures for FAME analysis and should be optimized for the specific compound and sample matrices.[1][2][3][4][5]

Objective: To quantify the concentration of this compound in a given sample matrix.
Materials:
  • Solvents: Hexane, Methanol, Chloroform (all HPLC grade or higher)

  • Internal Standard (IS): A structurally similar compound not expected to be in the sample (e.g., a deuterated version of the analyte or a FAME with a different chain length).

  • Derivatization Reagent (if necessary for the sample): Boron trifluoride in methanol (BF3-methanol) or methanolic sodium hydroxide.[1][2]

  • Sample tubes, vials, and syringes

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:
  • Sample Preparation and Extraction:

    • For liquid samples (e.g., plasma, cell culture media):

      • Thaw the sample to room temperature.

      • To 1 mL of the sample, add a known amount of the internal standard.

      • Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform:methanol).

      • Vortex the mixture and centrifuge to separate the layers.

      • Collect the organic layer containing the lipids.

    • For solid samples (e.g., tissue):

      • Homogenize a known weight of the tissue in a suitable buffer.

      • Add a known amount of the internal standard.

      • Perform a lipid extraction using a method such as Folch or Bligh-Dyer.

      • Collect the organic extract.

  • Derivatization (if analyzing fatty acids that need to be esterified):

    • If the target analyte is a free fatty acid that needs to be converted to its methyl ester for volatility, a derivatization step is necessary.

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add BF3-methanol and heat the sample (e.g., at 60°C for 10 minutes) to facilitate the methylation of fatty acids.[1][2]

    • After cooling, add water and extract the FAMEs (including the target analyte) with hexane.

    • Collect the hexane layer for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the hexane extract into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: A capillary column suitable for FAME analysis (e.g., a wax-type or biscyanopropyl phase column).[1][2]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to elute the compounds. The specific program will need to be optimized.

      • Injector Temperature: e.g., 250°C.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) is common for FAME analysis.[3] Positive Chemical Ionization (PCI) can also be used for higher sensitivity with some unsaturated fatty acids.[3]

      • Acquisition Mode: Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity in quantitative analysis.

      • Mass Range: Scan a mass range that includes the characteristic ions of this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using known concentrations of a pure standard of this compound with a constant concentration of the internal standard.

    • Identify and integrate the peaks corresponding to the analyte and the internal standard in the sample chromatograms.

    • Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the quantitative comparison of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Analysis cluster_output Output SampleCollection Sample Collection (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Lipid Extraction InternalStandard->Extraction GCMS GC-MS Analysis Extraction->GCMS DataAcquisition Data Acquisition (SIM/MRM) GCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification CalibrationCurve Calibration Curve Generation CalibrationCurve->Quantification DataTable Comparative Data Table Quantification->DataTable Report Publishable Report DataTable->Report

Caption: Experimental workflow for quantitative analysis.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs Analyte This compound (Analyte) Method Optimized Analytical Method (e.g., GC-MS) Analyte->Method SampleMatrix Sample Matrix (e.g., Plasma, Tissue) SampleMatrix->Method QuantData Quantitative Data (Concentration) Method->QuantData Comparison Comparative Analysis QuantData->Comparison

References

Statistical Analysis of Fatty Acid Methyl Ester Concentrations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the statistical analysis of Methyl 3-hexylnon-2-enoate concentration data. Due to the limited availability of public quantitative data for this compound, this document presents a general methodology and utilizes concentration data from a panel of representative long-chain fatty acid methyl esters (FAMEs) found in human blood plasma for comparative purposes. The experimental protocols and analytical approaches described are broadly applicable to the quantification of this compound and similar FAMEs.

Data Presentation: Comparative Concentrations of FAMEs in Human Plasma

The following table summarizes the concentrations of nine different FAMEs detected in human plasma, which can be used as a reference for expected concentration ranges and variability for similar molecules like this compound.[1]

Fatty Acid Methyl EsterMean Concentration (ng/mL)Standard Deviation (ng/mL)
Dodecanoate (C12:0)3,4501,210
Myristate (C14:0)4,8901,750
Pentadecanoate (C15:0)2,340830
Palmitate (C16:0)58,78021,110
Heptadecanoate (C17:0)3,4501,230
Stearate (C18:0)24,5608,890
Linolenate (C18:3)2,780990
Undecanoate (C11:0)1,980710
Docosahexaenoate (C22:6)5,6702,030

Data adapted from a study on fatty acid concentrations in human blood matrices.[1]

Experimental Protocols

The quantification of FAMEs such as this compound from biological samples typically involves lipid extraction, transesterification to convert fatty acids to their methyl esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

2.1. Lipid Extraction and Transesterification

This protocol is a standard method for the preparation of FAMEs from biological matrices for GC-MS analysis.[2][3][4]

  • Sample Preparation : Start with a precisely measured amount of the biological sample (e.g., 300 µL of plasma).[1]

  • Saponification : The sample is treated with a methanolic solution of potassium hydroxide (KOH) to hydrolyze triacylglycerols and other lipids, releasing the fatty acids.[1][2]

  • Transesterification : The free fatty acids are then converted to their corresponding fatty acid methyl esters (FAMEs) by the addition of a catalyst in the presence of methanol. Common catalysts include boron trifluoride (BF3) in methanol or acidic catalysts.[3][4] This step is crucial as it derivatizes the fatty acids to make them more volatile for GC analysis.[2]

  • Extraction : The resulting FAMEs are extracted from the reaction mixture using an organic solvent such as hexane.[1][2] The mixture is centrifuged to separate the organic and aqueous layers, and the organic layer containing the FAMEs is carefully collected.

  • Concentration : The solvent is evaporated under a stream of nitrogen, and the dried FAMEs are reconstituted in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying different FAMEs in a mixture.[2][5]

  • Injection : A small volume of the extracted FAMEs is injected into the GC.

  • Separation : The FAMEs are separated based on their boiling points and polarity as they pass through a capillary column. The temperature of the GC oven is programmed to increase over time to ensure the elution of all compounds.

  • Detection : As the separated FAMEs exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, allowing for its identification.

  • Quantification : The concentration of each FAME is determined by comparing the peak area of the compound in the sample to the peak area of a known amount of an internal standard.[2] A calibration curve is generated using certified reference standards of the FAMEs of interest to ensure accurate quantification.[1]

Mandatory Visualization

The following diagrams illustrate the key workflows and pathways relevant to the analysis of this compound and other FAMEs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_output Output BiologicalSample Biological Sample (e.g., Plasma) LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction Transesterification Transesterification to FAMEs LipidExtraction->Transesterification GCMS GC-MS Analysis Transesterification->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing ConcentrationData Concentration Data Table DataProcessing->ConcentrationData StatisticalAnalysis Statistical Analysis ConcentrationData->StatisticalAnalysis

Caption: Experimental workflow for the quantitative analysis of FAMEs.

fame_metabolism_pathway Triacylglycerols Triacylglycerols / Phospholipids Lipase Lipase / Phospholipase Triacylglycerols->Lipase FreeFattyAcids Free Fatty Acids Lipase->FreeFattyAcids AcylCoA_Synthetase Acyl-CoA Synthetase FreeFattyAcids->AcylCoA_Synthetase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA BetaOxidation Beta-Oxidation FattyAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle

Caption: General metabolic pathway of fatty acids.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Methyl 3-hexylnon-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile organic compounds (VOCs) like Methyl 3-hexylnon-2-enoate. Adherence to strict safety protocols is crucial for preventing hazardous exposures and maintaining a safe research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this unsaturated ester.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive selection of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldSafety goggles should be worn at all times to protect from splashes. A face shield used in combination with goggles offers broader protection, especially when there is a high potential for spray or splash of the chemical.[1][2][3]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended as they provide a robust barrier against skin contact with organic substances.[4][5][6] Always inspect gloves for any signs of degradation or perforation before use.[7] For prolonged contact, consider double-gloving.
Body Laboratory Coat or Chemical-Resistant ApronA long-sleeved lab coat is essential to protect skin and clothing from accidental splashes.[1][4] For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron or a full-body suit should be worn.[2]
Respiratory Vapor Mask or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8][9] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11]
Feet Closed-Toe ShoesClosed-toe shoes are a minimum requirement in any laboratory setting to protect feet from spills.[4]

Experimental Workflow and Handling Protocols

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to mitigate risks.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_hood Ensure proper fit and function prep_materials 3. Assemble Materials prep_hood->prep_materials Verify airflow handle_transfer 4. Transfer Chemical prep_materials->handle_transfer handle_reaction 5. Perform Experiment handle_transfer->handle_reaction Use secondary containment cleanup_decontaminate 6. Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose 7. Dispose of Waste cleanup_decontaminate->cleanup_dispose Rinse with appropriate solvent cleanup_remove_ppe 8. Doff PPE cleanup_dispose->cleanup_remove_ppe Segregate waste streams

Procedural workflow for safe chemical handling.

Detailed Methodologies

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly. This includes safety goggles, a face shield, chemical-resistant gloves, a lab coat, and closed-toe shoes.[1][2][3][4]

  • Prepare Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8][9] Ensure the sash is at the appropriate height for optimal airflow.

  • Assemble Materials: Gather all necessary equipment and reagents before starting the experiment to minimize movement in and out of the fume hood.

2. Handling:

  • Chemical Transfer: When transferring the chemical, use only non-sparking tools and explosion-proof equipment.[10][12] It is advisable to work with a partner when handling hazardous substances.[1]

  • Perform Experiment: Carry out the experimental procedure as planned within the fume hood. Keep containers tightly closed when not in use to prevent the release of vapors.[9][10]

3. Cleanup and Disposal:

  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. This typically involves rinsing with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: All liquid and solid waste contaminated with this compound must be collected in designated, properly labeled chemical waste containers.[4][8] Do not mix with incompatible waste streams.[8] Disposal should be handled by trained waste management personnel.[4]

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items, such as gloves, in the appropriate waste stream.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][13] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][13]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the immediate area. Remove all sources of ignition.[10][12] For small spills, absorb the material with an inert absorbent and place it in a suitable, closed container for disposal.[12][14] For large spills, contact your institution's environmental health and safety department.

By adhering to these safety protocols and operational plans, researchers can handle this compound with a minimized risk of exposure and ensure a safe laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.